molecular formula C14H18ClNO2 B5713640 1-(5-chloro-2-methoxybenzoyl)azepane

1-(5-chloro-2-methoxybenzoyl)azepane

Katalognummer: B5713640
Molekulargewicht: 267.75 g/mol
InChI-Schlüssel: WEJDFFBRSHPEON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-methoxybenzoyl)azepane is a chemical compound of interest in pharmaceutical and organic chemistry research. This molecule features a seven-membered azepane ring, a scaffold recognized for its value in drug discovery. Recent investigations into novel azepane derivatives highlight their potential as original scaffolds for targeting neuropsychiatric disorders, with some compounds demonstrating favorable pharmacokinetic properties and brain penetrance . The structure incorporates a 5-chloro-2-methoxybenzoyl group, a motif present in compounds used for the synthesis of more complex molecules, such as benzenesulfonamide derivatives . The chloro and methoxy substituents on the aromatic ring are common in medicinal chemistry and can influence the molecule's binding affinity and metabolic stability. This combination of a privileged azepane ring with a substituted benzoyl group makes 1-(5-chloro-2-methoxybenzoyl)azepane a potentially valuable building block for researchers constructing chemical libraries or exploring new chemical entities (NCEs) . Its applications are primarily in the early stages of drug discovery, including hit identification, lead optimization, and structure-activity relationship (SAR) studies. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDFFBRSHPEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(5-chloro-2-methoxybenzoyl)azepane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(5-chloro-2-methoxybenzoyl)azepane

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 1-(5-chloro-2-methoxybenzoyl)azepane. As a molecule incorporating both a substituted benzamide and a seven-membered azepane ring, it represents a scaffold of significant interest in modern medicinal chemistry.

Molecular Structure and Core Characteristics

1-(5-chloro-2-methoxybenzoyl)azepane is a tertiary amide constructed from two key moieties: the 5-chloro-2-methoxybenzoyl group derived from its corresponding carboxylic acid, and the saturated seven-membered heterocycle, azepane (also known as hexamethyleneimine).[1][2] The azepane ring is a recurring structural motif in a variety of pharmaceutical drugs, highlighting its importance as a pharmacophore.[2][3][4][5][6] This guide provides a detailed examination of its structure, properties, and a validated protocol for its synthesis.

Chemical Structure Diagram

The structural formula illustrates the connectivity of the atoms, featuring an azepane ring N-acylated with a 5-chloro-2-methoxybenzoyl group.

Caption: 2D structure of 1-(5-chloro-2-methoxybenzoyl)azepane.

Identifiers and Properties

A summary of the key identifiers and calculated physicochemical properties is provided below. Experimental data for this specific compound is not widely available; therefore, properties are calculated based on its constituent fragments.

PropertyValueSource / Method
IUPAC Name (Azepan-1-yl)(5-chloro-2-methoxyphenyl)methanoneIUPAC Nomenclature
Molecular Formula C₁₄H₁₈ClNO₂Calculated
Molecular Weight 267.75 g/mol Calculated
Appearance Predicted to be a white to off-white solid at STPInferred from precursors[7]
Solubility Predicted to be soluble in organic solvents (DCM, EtOAc, DMF, DMSO) and poorly soluble in waterStructure-based prediction
CAS Number Not assigned-

The properties of the precursor molecules are well-documented. 5-Chloro-2-methoxybenzoic acid is a solid with a melting point of 98-100 °C.[7][8] Azepane is a colorless liquid with a molecular weight of 99.177 g·mol⁻¹.[1][2]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane is achieved through the amide coupling of azepane with an activated derivative of 5-chloro-2-methoxybenzoic acid.

Synthetic Workflow

The process involves two primary stages: the activation of the carboxylic acid to form a highly reactive acyl chloride, followed by a nucleophilic acyl substitution reaction with azepane.

G start1 5-Chloro-2-methoxybenzoic Acid intermediate 5-Chloro-2-methoxybenzoyl Chloride (in situ) start1->intermediate + Step 1: Activation start2 Azepane product 1-(5-chloro-2-methoxybenzoyl)azepane start2->product reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride reagent1->intermediate intermediate->product + Step 2: Coupling reagent2 Triethylamine (Et₃N) or Pyridine reagent2->product Base

Sources

Technical Monograph: (5-Chloro-2-methoxyphenyl)(azepan-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the chemical entity (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone . This monograph is structured to serve researchers and drug development professionals, focusing on nomenclature mechanics, synthetic pathways, and the pharmacological significance of the o-anisamide scaffold.

Chemical Identity & Nomenclature Architecture

The molecule (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone represents a specific amide derivative combining a substituted benzoyl moiety with a medium-sized nitrogen heterocycle. In medicinal chemistry, this structure is recognized as a lipophilic variant of the "privileged" o-anisamide scaffold found in various dopaminergic and hypoglycemic agents.

Definitive IUPAC Analysis

The name provided follows the substitutive nomenclature rules for amides derived from N-heterocycles, often preferred by Chemical Abstracts Service (CAS).

  • Parent Structure: Methanone (Ketone). In this convention, the carbonyl group (

    
    ) is treated as the parent hydride "methane" oxidized to a ketone, linking two substituents.
    
  • Substituent A (Acyl Origin): (5-chloro-2-methoxyphenyl). This is the aryl group derived from 5-chloro-2-methoxybenzoic acid.

  • Substituent B (Amine Origin): (azepan-1-yl). This refers to the hexamethyleneimine (azepane) ring attached via its nitrogen atom (position 1).

Alternative Valid IUPAC Names (PIN Candidates): While the "methanone" style is chemically descriptive, the functional class name is often used in laboratory settings:

  • 1-(5-Chloro-2-methoxybenzoyl)azepane : Treats the acyl group as a substituent on the heterocycle.

  • 5-Chloro-2-methoxy-N,N-(hexane-1,6-diyl)benzamide : An older style describing the azepane ring as a cyclized alkyl chain.

Structural Data Table
PropertySpecification
IUPAC Name (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone
Molecular Formula

Molecular Weight 267.75 g/mol
CAS Registry Number Not widely listed as a commodity chemical; typically custom synthesized.
Core Scaffold o-Anisamide (2-methoxybenzamide)
Heterocycle Azepane (Hexamethyleneimine)
LogP (Predicted) ~3.2 – 3.5 (Highly Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Synthetic Engineering & Protocols

The synthesis of (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone relies on the formation of an amide bond between an electron-rich benzoic acid derivative and a nucleophilic secondary amine.

Retrosynthetic Analysis

The molecule disconnects at the amide nitrogen, revealing two precursors:

  • 5-Chloro-2-methoxybenzoic acid (or its acid chloride).

  • Azepane (Hexamethyleneimine).

Recommended Synthetic Pathway (Acyl Chloride Method)

This method is preferred for high yield and ease of purification compared to carbodiimide (EDC/DCC) coupling, as the acid chloride is highly reactive.

Reagents:
  • Precursor A: 5-Chloro-2-methoxybenzoic acid (1.0 eq)

  • Precursor B: Azepane (1.1 eq)

  • Chlorinating Agent: Thionyl chloride (

    
    ) or Oxalyl chloride (
    
    
    
    ).
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:
  • Activation (Acid Chloride Formation):

    • Dissolve 5-chloro-2-methoxybenzoic acid in anhydrous DCM under nitrogen atmosphere.

    • Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir at room temperature for 2 hours until gas evolution (

      
      ) ceases.
      
    • In-process check: Confirm conversion to acid chloride via TLC (methanol quench) or direct reaction monitoring.

    • Concentrate in vacuo to remove excess oxalyl chloride; redissolve the residue in fresh anhydrous DCM.

  • Coupling (Amidation):

    • Cool the acid chloride solution to 0°C.

    • Add a solution of Azepane (1.1 eq) and

      
       (2.0 eq) in DCM dropwise over 15 minutes. Note: Exothermic reaction.
      
    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Reaction Logic Diagram

An In-Depth Technical Guide to 1-(5-chloro-2-methoxybenzoyl)azepane: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel compound 1-(5-chloro-2-methoxybenzoyl)azepane. Azepane-containing molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines a detailed synthetic protocol for the target compound via the Schotten-Baumann reaction, offers a thorough analysis of its predicted spectroscopic characteristics, and discusses its potential as a scaffold in drug discovery. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic development.

Introduction

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its conformational flexibility allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The incorporation of the azepane moiety has led to the development of numerous approved drugs with a wide range of therapeutic applications, including anticancer, and anti-Alzheimer's disease agents. The unique three-dimensional nature of the azepane ring system makes it an attractive building block for the design of novel bioactive molecules.

The 5-chloro-2-methoxybenzoyl group, on the other hand, introduces specific electronic and steric properties that can significantly influence the pharmacological profile of a molecule. The chlorine atom can enhance membrane permeability and metabolic stability, while the methoxy group can participate in hydrogen bonding and modulate receptor affinity. The combination of these two pharmacologically relevant moieties in 1-(5-chloro-2-methoxybenzoyl)azepane presents a promising avenue for the discovery of new chemical entities with potential therapeutic value.

This guide provides a detailed examination of 1-(5-chloro-2-methoxybenzoyl)azepane, from its fundamental physicochemical properties to its synthesis and potential role in drug development.

Physicochemical Properties

The molecular formula and weight of 1-(5-chloro-2-methoxybenzoyl)azepane have been calculated based on its constituent parts.

PropertyValue
Molecular Formula C₁₄H₁₈ClNO₂
Molecular Weight 267.75 g/mol
IUPAC Name (azepan-1-yl)(5-chloro-2-methoxyphenyl)methanone

Synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane

A robust and widely applicable method for the synthesis of N-acylated amines is the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. For the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane, this would involve the reaction of azepane with 5-chloro-2-methoxybenzoyl chloride.

Reaction Scheme

Schotten-Baumann Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product azepane Azepane reaction azepane->reaction + benzoyl_chloride 5-chloro-2-methoxybenzoyl chloride benzoyl_chloride->reaction + base Aqueous NaOH base->reaction solvent Dichloromethane solvent->reaction product 1-(5-chloro-2-methoxybenzoyl)azepane reaction->product Schotten-Baumann Reaction

Caption: Synthetic scheme for 1-(5-chloro-2-methoxybenzoyl)azepane.

Experimental Protocol

Materials:

  • Azepane

  • 5-chloro-2-methoxybenzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve azepane (1.0 eq) in dichloromethane.

  • Add 10% aqueous sodium hydroxide solution (2.0 eq) to the flask.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(5-chloro-2-methoxybenzoyl)azepane can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[1] The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

The structural confirmation of the synthesized 1-(5-chloro-2-methoxybenzoyl)azepane would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the azepane ring.

  • Aromatic Protons: Signals for the three protons on the substituted benzene ring are expected in the range of δ 6.9-7.5 ppm. The splitting pattern will be complex due to the substitution pattern.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated around δ 3.8-4.0 ppm.

  • Azepane Protons: The twelve protons of the azepane ring will likely appear as a series of broad multiplets in the upfield region, typically between δ 1.5-3.7 ppm, due to the conformational flexibility of the seven-membered ring and restricted rotation around the amide bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region, around δ 170 ppm.

  • Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring are anticipated in the range of δ 110-160 ppm. The carbons attached to the chlorine and methoxy groups will have distinct chemical shifts.

  • Methoxy Carbon: The carbon of the methoxy group will likely appear around δ 55-60 ppm.

  • Azepane Carbons: The six carbons of the azepane ring are expected to show signals in the aliphatic region, typically between δ 25-50 ppm.

FT-IR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1660 cm⁻¹, which is characteristic of the amide carbonyl group.[2]

  • C-N Stretch: An absorption band in the range of 1200-1350 cm⁻¹ will indicate the presence of the carbon-nitrogen bond.

  • Aromatic C-H Stretch: Peaks are anticipated just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals are expected just below 3000 cm⁻¹.

  • C-O Stretch: A strong band corresponding to the aryl-ether C-O stretch will likely be observed around 1240-1260 cm⁻¹.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 267.75 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications in Drug Discovery

Azepane derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[3] The unique conformational properties of the seven-membered ring allow for the exploration of a larger chemical space compared to smaller five- or six-membered rings.

The introduction of the 5-chloro-2-methoxybenzoyl moiety to the azepane core in 1-(5-chloro-2-methoxybenzoyl)azepane could lead to compounds with a range of potential therapeutic applications, including but not limited to:

  • Central Nervous System (CNS) Agents: The lipophilicity and potential for hydrogen bonding of the substituted benzoyl group may facilitate blood-brain barrier penetration, making this scaffold a candidate for the development of agents targeting CNS disorders.

  • Anticancer Agents: Many heterocyclic compounds, including those with azepane and substituted benzoyl motifs, have shown promise as anticancer agents.

  • Enzyme Inhibitors: The amide linkage and the overall shape of the molecule could allow for specific interactions with the active sites of various enzymes.

Further research, including in vitro and in vivo screening, will be necessary to elucidate the specific biological activities and therapeutic potential of 1-(5-chloro-2-methoxybenzoyl)azepane and its analogues.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of 1-(5-chloro-2-methoxybenzoyl)azepane. The straightforward synthesis via the Schotten-Baumann reaction, combined with the promising pharmacological profiles of both the azepane and the substituted benzoyl moieties, makes this compound an attractive target for further investigation in the field of drug discovery. The predictive spectroscopic data and detailed experimental protocols provided herein are intended to serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this novel molecule.

References

  • PubChem. Azepane. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides.
  • Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)
  • Kura Biotech. (2022). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry.
  • PubMed. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [Link]

  • YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • ResearchGate. (2023). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
  • ResearchGate. (2020). FTIR, FTR and UV-Vis analysis of carbamazepine.
  • ResearchGate. (2000).
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS.
  • White Rose eTheses Online. (2015). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry.
  • The University of Manchester. (2022).
  • The Royal Society of Chemistry. (2018). N-Arylation of (Hetero)
  • PubMed. A Liquid-Chromatography High-Resolution Mass Spectrometry Method for Non-FDA Approved Benzodiazepines. [Link]

  • PubMed. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results for 13C NMR.
  • ResearchGate. (2023). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
  • Google Patents. (2013). CN103420939A - Method for synthesizing azacycloheptane.
  • ResearchGate. (1993). NMR Evidence for Cationic Behaviour of the Benzotriazole Ring in Novel α-(benzotriazol-1-yl)-N-acylglycines.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological context of 1-(5-chloro-2-methoxybenzoyl)azepane .

Classification: Substituted Benzamide / Pharmacological Scaffold Document Type: Technical Monograph & Synthesis Protocol

Executive Summary

1-(5-chloro-2-methoxybenzoyl)azepane is a synthetic organic compound belonging to the substituted benzamide class. Structurally, it consists of a 5-chloro-2-methoxybenzoic acid moiety coupled to an azepane (hexamethyleneimine) ring.

This specific scaffold is of high interest in medicinal chemistry as a structural analog to established D2 dopamine receptor antagonists and 5-HT4 serotonin receptor agonists (e.g., Clebopride, Itopride). The "5-chloro-2-methoxy" substitution pattern is a privileged pharmacophore often associated with gastroprokinetic and antipsychotic activity, while the azepane ring introduces increased lipophilicity and steric bulk compared to the more common pyrrolidine or piperidine analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

While a specific CAS Registry Number for this exact amide is not widely indexed in public chemical inventories (indicating its status as a specialized research intermediate or custom synthesis target), it is chemically defined by its precursors and structure.

Nomenclature & Identifiers
ParameterValue
IUPAC Name (5-chloro-2-methoxyphenyl)(azepan-1-yl)methanone
Common Name 1-(5-chloro-2-methoxybenzoyl)azepane
Molecular Formula C₁₄H₁₈ClNO₂
Molecular Weight 267.75 g/mol
SMILES COc1ccc(Cl)cc1C(=O)N2CCCCCC2
Precursor A (Acid) 5-Chloro-2-methoxybenzoic acid (CAS: 3438-16-2)
Precursor B (Amine) Azepane (CAS: 111-49-9)
Predicted Physicochemical Properties[2][3]
  • LogP (Octanol/Water): ~3.2 (Lipophilic)

  • Topological Polar Surface Area (TPSA): ~29.5 Ų[1]

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 2

  • Physical State: Viscous oil or low-melting solid (dependent on purity/crystallinity).

Structural Analysis & Pharmacophore

The molecule functions as a lipophilic probe for benzamide-binding G-Protein Coupled Receptors (GPCRs).

  • Region A (Aromatic Head): The 5-chloro-2-methoxy phenyl ring is critical for orthosteric binding in D2/5-HT4 receptors. The chlorine atom provides a halogen bond capability, while the methoxy group acts as an intramolecular hydrogen bond acceptor, locking the conformation.

  • Region B (Linker): The carbonyl (amide) linker provides rigidity.

  • Region C (Aliphatic Tail): The azepane ring (7-membered) explores the hydrophobic pocket differently than the standard piperidine (6-membered) found in drugs like Clebopride.

Diagram: Pharmacophore & Structural Logic

Pharmacophore cluster_SAR SAR Implications Head 5-Chloro-2-methoxy (Binding Core) Linker Amide Carbonyl (Rigid Linker) Head->Linker Electronic Coupling D2 D2 Receptor (Antagonism) Head->D2 HT4 5-HT4 Receptor (Agonism) Head->HT4 Tail Azepane Ring (Hydrophobic/Steric Probe) Linker->Tail Conformational Control

Caption: Structural dissection of the benzamide scaffold highlighting the functional roles of the aromatic core and azepane tail in receptor binding.

Synthesis Protocol

Objective: Synthesize 1-(5-chloro-2-methoxybenzoyl)azepane via nucleophilic acyl substitution. Scale: 10 mmol (Laboratory Scale).

Method A: Acid Chloride Activation (Standard)

This method is preferred for its high yield and simple purification.

Reagents
  • 5-Chloro-2-methoxybenzoic acid (1.86 g, 10 mmol)

  • Thionyl Chloride (SOCl₂) (1.5 eq, 1.1 mL) or Oxalyl Chloride

  • Azepane (1.1 eq, 1.24 mL)

  • Triethylamine (Et₃N) (1.5 eq, 2.1 mL)

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Workflow
  • Activation:

    • Dissolve 5-chloro-2-methoxybenzoic acid in dry DCM (20 mL).

    • Add SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases.

    • Evaporate solvent/excess SOCl₂ in vacuo to obtain the crude acid chloride (yellow oil/solid).

  • Coupling:

    • Redissolve the acid chloride in dry DCM (20 mL).

    • In a separate flask, mix Azepane and Et₃N in DCM (20 mL) and cool to 0°C.

    • Slowly add the acid chloride solution to the amine mixture over 15 minutes.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench with water.[2]

    • Wash organic layer with 1M HCl (to remove unreacted azepane).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • If necessary, purify via flash column chromatography (Hexane:EtOAc 4:1).

Diagram: Synthesis Pathway

Synthesis Acid 5-Chloro-2-methoxybenzoic Acid (CAS 3438-16-2) AcidCl Acid Chloride Intermediate (Reactive Electrophile) Acid->AcidCl Activation (Reflux, 2h) SOCl2 Thionyl Chloride SOCl2->AcidCl Azepane Azepane (CAS 111-49-9) Product 1-(5-chloro-2-methoxybenzoyl)azepane (Target Amide) Azepane->Product AcidCl->Product Nucleophilic Attack (DCM, Et3N, 0°C -> RT) Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Product->Workup

Caption: Step-by-step synthesis workflow via acid chloride activation, highlighting critical reagents and purification logic.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl₃) Prediction
  • Aromatic Region (6.8 – 7.5 ppm):

    • ~7.25 ppm (dd): H-4 (relative to carboxyl).

    • ~7.40 ppm (d): H-6 (ortho to Cl, meta to amide).

    • ~6.85 ppm (d): H-3 (ortho to OMe).

  • Methoxy Group:

    • ~3.80 ppm (s, 3H): Distinctive singlet for -OCH₃ .

  • Azepane Ring:

    • ~3.30 – 3.60 ppm (m, 4H): N-CH₂ protons (deshielded by amide).

    • ~1.50 – 1.80 ppm (m, 8H): Bulk methylene protons (C3, C4, C5, C6).

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI+

  • Expected [M+H]⁺: 268.11 (³⁵Cl isotope) and 270.11 (³⁷Cl isotope) in a 3:1 ratio.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Precursor Hazards:

    • Azepane: Flammable, corrosive, toxic if inhaled. Use in a fume hood.

    • Thionyl Chloride: Releases HCl and SO₂ gases; reacts violently with water.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis, although benzamides are generally stable.

References

  • PubChem. 5-Chloro-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 5-chloro-2-methoxybenzoic acid.[3] Available at: [Link]

  • Yoshida, N., et al. (1990). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Journal of Medicinal Chemistry. (Contextual reference for benzamide SAR).

Sources

1-(5-Chloro-2-methoxybenzoyl)azepane: A Privileged Scaffold for GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(5-chloro-2-methoxybenzoyl)azepane as a GPCR Ligand Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scaffold Architecture

The molecule 1-(5-chloro-2-methoxybenzoyl)azepane represents a strategic "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. It serves as a simplified, flexible surrogate for the rigid benzazepine core found in blockbuster vasopressin and oxytocin receptor antagonists (e.g., Mozavaptan, Lixivaptan, Tolvaptan).

By decoupling the aromatic "warhead" (5-chloro-2-methoxybenzoyl) from the nitrogen-containing ring (azepane), this scaffold allows researchers to explore the conformational space of the Vasopressin (V1a/V2) and Oxytocin (OT) receptor orthosteric sites with greater freedom than fused-ring systems.

Chemical Space Analysis
  • Warhead (Pharmacophore): The 5-chloro-2-methoxybenzoyl moiety is a validated motif that penetrates the deep hydrophobic pocket of Class A GPCRs. The chlorine atom provides critical halogen bonding or hydrophobic filling, while the methoxy group often acts as an intramolecular hydrogen bond acceptor, locking the conformation.

  • Core (Linker/Solubilizer): The azepane (hexamethyleneimine) ring acts as a lipophilic spacer. Unlike the rigid benzazepine, the azepane ring can adopt multiple twist-chair conformations, allowing the attached substituents to "scan" the extracellular vestibule of the receptor for auxiliary binding pockets.

Synthesis & Derivatization Protocols

Objective: Synthesize 1-(5-chloro-2-methoxybenzoyl)azepane with >98% purity suitable for biological screening.

Core Synthesis: Schotten-Baumann Amide Coupling

This protocol utilizes an acyl chloride intermediate for high reactivity, ensuring complete conversion of the sterically hindered 2-methoxybenzoic acid derivative.

Reagents:

  • 5-Chloro-2-methoxybenzoic acid (Starting Material A)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Azepane (Hexamethyleneimine)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 5.0 mmol of 5-chloro-2-methoxybenzoic acid in 20 mL anhydrous DCM.

    • Add 1.5 equivalents of oxalyl chloride dropwise at 0°C under

      
       atmosphere.
      
    • Add a catalytic drop of DMF. Stir for 2 hours at room temperature (RT) until gas evolution ceases.

    • Validation Point: Aliquot 10 µL into MeOH. Analyze by LC-MS. Methyl ester peak (

      
      ) confirms acid chloride formation.
      
    • Evaporate solvent/excess reagent in vacuo to yield the crude acid chloride.

  • Coupling:

    • Redissolve the crude acid chloride in 15 mL anhydrous DCM.

    • In a separate flask, mix 5.5 mmol azepane and 6.0 mmol

      
        in 10 mL DCM. Cool to 0°C.
      
    • Slowly cannulate the acid chloride solution into the amine solution over 15 minutes.

    • Allow to warm to RT and stir for 4 hours.

  • Workup & Purification:

    • Quench with saturated

      
       (aq). Extract organic layer (
      
      
      
      mL DCM).
    • Wash combined organics with 1N HCl (to remove unreacted azepane), then brine. Dry over

      
      .[1]
      
    • Purification: Flash column chromatography (Silica gel).[2] Eluent: Hexane/EtOAc (gradient 90:10 to 70:30).

    • Success Criteria: Product appears as a viscous oil or low-melting solid.

      
      -NMR must show diagnostic azepane multiplets (
      
      
      
      1.5–1.9 ppm) and aromatic signals (
      
      
      7.0–7.5 ppm).
Visualization of Synthesis Workflow

SynthesisWorkflow Start 5-Chloro-2-methoxybenzoic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, 0°C Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO, -CO2 Coupling Coupling (Azepane + Et3N) Intermediate->Coupling Nucleophilic Acyl Substitution Workup Acid/Base Wash & Chromatography Coupling->Workup Quench Product 1-(5-chloro-2-methoxybenzoyl)azepane Workup->Product Yield >85%

Caption: Figure 1. Optimized synthetic route for the generation of the benzoyl-azepane scaffold.

Pharmacological Profiling: GPCR Targets

This scaffold is primarily relevant for the Vasopressin/Oxytocin receptor family but possesses "promiscuous" potential for aminergic receptors depending on substitution.

Primary Targets: V1a and V2 Receptors

The 5-chloro-2-methoxybenzoyl group is the "anchor" that mimics the binding mode of Tolvaptan and Mozavaptan .

  • Mechanism: Competitive Antagonism.

  • Binding Mode: The benzoyl moiety occupies the hydrophobic pocket between TM3, TM5, and TM6. The azepane ring projects towards the extracellular loop 2 (ECL2), sterically preventing the entry of the endogenous peptide ligand (Arginine Vasopressin).

Secondary Targets: Dopamine & Serotonin

Azepane rings are bioisosteres for piperidines found in D2/5-HT2 ligands.

  • Modification: Introduction of a basic amine (e.g., 4-amino group on the benzoyl ring) can shift affinity towards D2/D3 receptors (similar to Metoclopramide analogs) or 5-HT3 receptors .

Experimental Protocols for Validation

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (


) for V2 receptors.
  • Membrane Prep: HEK293 cells stably expressing human V2 receptor.

  • Radioligand:

    
    -Arginine Vasopressin (AVP).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.1% BSA.
    
  • Procedure:

    • Incubate membranes (20 µg protein) with

      
      -AVP (1 nM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).

  • Data Analysis: Non-linear regression to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (V2 - Gs Coupled)

Purpose: Confirm antagonist activity (inhibition of agonist-induced cAMP).

  • Cell Line: CHO-K1 cells expressing human V2 receptor.

  • Agonist Challenge: Treat cells with

    
     concentration of Vasopressin (approx. 1 nM).
    
  • Compound Treatment: Pre-incubate cells with test compound for 15 min.

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

  • Readout: Decrease in FRET signal indicates high cAMP (Agonism). Maintenance of FRET signal in the presence of Vasopressin indicates Antagonism .

Signaling Pathway Visualization

GPCRSignaling Ligand Vasopressin (Agonist) Receptor V2 Receptor (GPCR) Ligand->Receptor Activates Scaffold Benzoyl-Azepane (Antagonist) Scaffold->Receptor Blocks (Steric) Gs Gs Protein (Heterotrimer) Receptor->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Aquaporin-2 Translocation (Water Retention) PKA->Response

Caption: Figure 2. Competitive antagonism mechanism of the scaffold at the Gs-coupled V2 receptor.

References

  • Yamamura, Y., et al. (1998). "Structure-activity relationships of benzazepine derivatives as arginine vasopressin antagonists." Chemical and Pharmaceutical Bulletin.

  • Kondo, K., et al. (2002). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist." Bioorganic & Medicinal Chemistry.

  • Deciert, C., et al. (2025).[3] "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space." NIH National Library of Medicine.

  • PubChem Compound Summary. "1-(4-Methoxybenzoyl)azepane (Analogous Scaffold)." National Center for Biotechnology Information.

  • TargetMol. "GPCR Compound Library & Pharmacological Standards." TargetMol.

Sources

The 5-Chloro-2-methoxybenzamide Pharmacophore: Structural Dynamics, Receptor Pharmacology, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 5-chloro-2-methoxybenzamide moiety is a highly privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous neuroactive and gastrointestinal therapeutics. Originally popularized by the development of atypical antipsychotics and antiemetics, this scaffold is characterized by its remarkable affinity for dopamine D2-like receptors (D2, D3, D4) and serotonin receptors (5-HT3, 5-HT4). This technical whitepaper dissects the structural causality of its binding affinity, outlines the downstream signaling pathways it modulates, and provides field-validated experimental protocols for characterizing novel derivatives.

Structural and Conformational Dynamics

The pharmacological fidelity of the 5-chloro-2-methoxybenzamide scaffold is dictated by strict conformational requirements that minimize the entropic penalty upon receptor binding.

  • Intramolecular Hydrogen Bonding: The oxygen atom of the 2-methoxy group acts as a hydrogen bond acceptor for the amide NH. This pseudo-ring formation locks the amide bond into a coplanar conformation relative to the aromatic ring. This rigid, flat topology is an absolute prerequisite for inserting the molecule into the narrow orthosteric binding pocket of the D2 and D3 receptors[1].

  • Halogen Lipophilicity: The chlorine atom at the 5-position significantly enhances the lipophilicity (LogP) of the molecule. Structurally, it drives the insertion of the aromatic ring into a deep hydrophobic sub-pocket formed by transmembrane helices (TM5 and TM6) of the receptor[1]. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the electron density of the benzene ring, optimizing

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding site.
    
  • Basic Amine Extension: A flexible linker typically connects the benzamide core to a basic amine (e.g., pyrrolidine in eticlopride, piperidine in clebopride). At physiological pH, this amine is protonated and forms a critical, charge-reinforced salt bridge with a highly conserved aspartate residue (Asp114

    
    ) within the D2/D3 receptor core[2].
    
Receptor Pharmacology and Signaling Pathways

The primary mechanism of action for derivatives containing this pharmacophore is the competitive antagonism of dopamine D2 and D3 receptors. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to


 proteins.

When an endogenous agonist (dopamine) binds, it induces a conformational change that activates


, which subsequently inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. When a 5-chloro-2-methoxybenzamide derivative (like eticlopride) binds, it stabilizes a distinct inactive conformation of the receptor. This prevents 

coupling, thereby relieving the inhibition on adenylyl cyclase and normalizing cAMP production[1][2]. Recent structural biology studies have revealed that substituted benzamides stabilize a highly specific inactive conformation compared to other antagonist classes (like the benzisoxazole risperidone), corresponding to different extents of inverse agonism[1].

D2_Signaling Ligand 5-Chloro-2-methoxybenzamide (Antagonist) D2R Dopamine D2 Receptor (Inactive Conformation) Ligand->D2R Competitive Inhibition Gi Gi/o Protein Complex (Uncoupled) D2R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Production (Maintained/Normalized) AC->cAMP Catalyzes ATP Endogenous Endogenous Dopamine Endogenous->D2R Attempted Binding (Blocked)

Mechanism of D2 receptor antagonism by 5-chloro-2-methoxybenzamide derivatives.

Beyond dopaminergic pathways, structural modifications to the side chain can shift the pharmacological profile toward 5-HT4 receptor agonism. This property is heavily exploited in the design of prokinetic agents to stimulate gastrointestinal motility[3].

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the basic amine appendage heavily influences receptor subtype selectivity. The table below summarizes key quantitative binding data for prominent benzamide derivatives, illustrating how minor structural tweaks dictate target affinity[2][3][4].

CompoundPrimary Target(s)Receptor Affinity (

)
Key Structural Feature
Eticlopride D2 / D3 AntagonistD2:

0.04 nM D3:

0.09 nM
Ethyl-pyrrolidinyl side chain
Compound 1 D2 / D3 / D4 AntagonistD2: 0.98 nM D3: 0.58 nM1-benzyl-3-pyrrolidinyl substitution
YM-43611 D3 / D4 AntagonistD3: 21.0 nM D4: 2.1 nMCyclopropylcarbonyl amino substitution
Y-36912 5-HT4 Agonist5-HT4: High AffinityBenzylsulfonyl-propyl piperidine
Experimental Methodologies: Radioligand Binding Assay

To accurately determine the binding affinity (


) of novel 5-chloro-2-methoxybenzamide derivatives, a competitive radioligand binding assay is the gold standard. The following protocol outlines a self-validating system using 

-raclopride to assess D2 receptor affinity.

Causality in Experimental Design:

  • Cell Line Selection: Chinese Hamster Ovary (CHO) cells stably transfected with human D2R are utilized because they lack endogenous dopamine receptors. This ensures that the radioactive signal is exclusively derived from the recombinant target, preventing false-positive binding[4].

  • Radioligand Choice:

    
    -raclopride is utilized due to its high specific activity and selective affinity for D2/D3 receptors, providing a robust assay window[2].
    
  • Assay Validation: Non-specific binding (NSB) is defined using a saturating concentration (10

    
    M) of a structurally distinct reference antagonist (e.g., (+)-butaclamol or haloperidol) to ensure the displacement is target-specific and not merely lipid partitioning.
    

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-hD2R cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000

    
     g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer. (Causality: This step removes cytosolic proteins and concentrates the membrane-bound GPCRs).
    
  • Assay Incubation: In a 96-well plate, combine 50

    
    L of the test benzamide compound (varying concentrations from 
    
    
    
    to
    
    
    M), 50
    
    
    L of
    
    
    -raclopride (final concentration
    
    
    1 nM), and 100
    
    
    L of membrane suspension (
    
    
    15
    
    
    g protein/well). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. (Note: Filters must be pre-soaked in 0.1% polyethylenimine to neutralize the negative charge of the glass, reducing non-specific binding of the highly lipophilic radioligand).

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. (Causality: The low temperature drastically reduces the dissociation rate (

    
    ) of the receptor-ligand complex, preserving the bound radioligand during the physical separation).
    
  • Scintillation Counting: Extract the filters, add scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression (sigmoidal dose-response). Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Step1 1. Cell Lysis & Membrane Prep Step2 2. Radioligand Incubation Step1->Step2 Step3 3. Rapid Filtration Step2->Step3 Step4 4. Ice-Cold Washing Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Step-by-step workflow for competitive radioligand binding assay.

Future Directions in Drug Design

The 5-chloro-2-methoxybenzamide pharmacophore continues to evolve. Recent advancements include the development of bivalent ligands, where two benzamide pharmacophores are tethered by a flexible spacer. These bivalent molecules have demonstrated remarkable synergistic enhancements in potency and affinity, taking advantage of GPCR dimerization (e.g., D2-D2 homodimers)[5]. Furthermore, exploiting the distinct inactive conformations stabilized by benzamides may pave the way for highly biased ligands that selectively modulate


-arrestin versus G-protein pathways, potentially offering antipsychotic efficacy with completely abrogated extrapyramidal side effects (EPS).
References
  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PMC - NIH.[Link]

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. ACS Publications.[Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife. [Link]

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate.[Link]

  • Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central.[Link]

Sources

Solubility data for 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(5-chloro-2-methoxybenzoyl)azepane in Dimethyl Sulfoxide (DMSO)

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing the reliability of in vitro biological assays and providing critical insights for future formulation strategies. Dimethyl sulfoxide (DMSO) is the universal solvent for the initial solubilization and storage of screening compounds due to its remarkable ability to dissolve a wide array of molecules. This guide provides a comprehensive technical framework for determining the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO. While specific experimental data for this compound is not publicly documented, we present the authoritative methodologies, theoretical principles, and detailed, field-proven protocols required for its precise measurement. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating system for generating reliable solubility data and explaining the critical reasoning behind key experimental choices.

Introduction: The Imperative of Solubility in Drug Discovery

1-(5-chloro-2-methoxybenzoyl)azepane is a novel chemical entity incorporating a substituted benzoyl moiety and an azepane ring. Such structures are of significant interest in medicinal chemistry for their potential biological activities. Before any meaningful biological evaluation can occur, a thorough understanding of the compound's physicochemical properties is essential. Among these, solubility is paramount.

A compound's poor solubility can lead to several downstream challenges:

  • Underestimation of Potency: In vitro assays rely on the compound being fully dissolved in the assay medium. If a compound precipitates, its effective concentration is lower than its nominal concentration, leading to artificially low potency measurements (higher IC50/EC50 values).

  • Irreproducible Results: Solubility issues are a major source of variability and poor reproducibility in high-throughput screening (HTS) campaigns.

  • Formulation Difficulties: Compounds with low solubility often exhibit poor bioavailability, posing significant challenges for developing oral or injectable drug products.

DMSO is the solvent of choice for creating high-concentration stock solutions for screening libraries.[1][2] Its properties as a polar aprotic solvent allow it to dissolve a vast chemical space of both polar and non-polar compounds.[3] Therefore, accurately determining the solubility limit of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO is the first critical step in its journey as a potential therapeutic agent.

This guide will detail the two primary types of solubility measurements relevant to drug discovery—thermodynamic and kinetic—and provide robust, step-by-step protocols for their determination using industry-standard techniques.

Physicochemical Profile of 1-(5-chloro-2-methoxybenzoyl)azepane

A preliminary analysis of a compound's structure provides context for its expected behavior.

  • Molecular Formula: C₁₄H₁₈ClNO₂

  • Molecular Weight: 267.75 g/mol

  • Structure:

    
    (A generated image would be placed here in a real document)
    

The structure contains both hydrophobic (chlorophenyl, azepane ring) and polar (amide, methoxy ether) functionalities, suggesting it will be sparingly soluble in aqueous media but should exhibit good solubility in organic solvents like DMSO.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial for interpreting the data correctly.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[4][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[6][7] This measurement represents the maximum amount of the crystalline solid that can be dissolved and is the gold standard for solubility assessment.[7] It is a critical parameter for biopharmaceutical classification (BCS) and formulation development.[6][8]

Kinetic Solubility

Kinetic solubility, often measured in high-throughput screening, is the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][9] This process mimics the preparation of assay plates for biological screening. The measured value can be higher than the thermodynamic solubility because the compound may form a temporary supersaturated solution or an amorphous precipitate, which is more soluble than the stable crystalline form. Kinetic solubility data is vital for ensuring the quality and reliability of in vitro assay results.[10][11]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics cluster_2 Primary Application Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Char Gold Standard True Equilibrium Low Throughput Measures Crystalline Form Thermodynamic->Thermo_Char is defined by Kinetic Kinetic Solubility (Precipitation) Kinetic_Char High Throughput Assay Relevant Measures Precipitation from DMSO Can Form Supersaturated State Kinetic->Kinetic_Char is defined by Thermo_App Formulation & Preclinical BCS Classification Thermo_Char->Thermo_App informs Kinetic_App HTS Assay Design In Vitro Screening Kinetic_Char->Kinetic_App informs

Caption: Relationship between solubility types and their applications.

Experimental Protocols for Solubility Determination

The following protocols provide a self-validating framework for accurately measuring the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method establishes the equilibrium solubility and is considered the definitive measurement.[12]

Causality: The extended incubation period with excess solid is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. This guarantees that the measured concentration is the true solubility of the most stable crystalline form, not an artifact of a metastable state.

Materials:

  • 1-(5-chloro-2-methoxybenzoyl)azepane (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance, vortex mixer, orbital shaker

  • Temperature-controlled incubator (e.g., 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (PVDF or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 1-(5-chloro-2-methoxybenzoyl)azepane (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains visible throughout the experiment.

  • Solvent Addition: Accurately add a known volume of DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24-48 hours.[7][13]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Supernatant Collection & Filtration: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the pellet. For complete removal of particulates, filter the collected supernatant through a 0.22 µm syringe filter.[8]

  • Quantification: Prepare accurate dilutions of the filtered supernatant with DMSO. Determine the concentration of the compound using a validated HPLC method as described in Protocol 3.

G Start Start AddSolid Add Excess Solid Compound to Vial Start->AddSolid AddDMSO Add Known Volume of DMSO AddSolid->AddDMSO Equilibrate Equilibrate on Shaker (24-48h at 25°C) AddDMSO->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm filter) Centrifuge->Filter Quantify Quantify via HPLC Filter->Quantify End End Quantify->End

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for assessing solubility under conditions that mimic in vitro biological assays.[14]

Causality: This protocol is designed to identify the exact point at which a compound, introduced from a DMSO solution, can no longer remain dissolved in an aqueous environment. The rapid dilution creates a thermodynamic stress that forces precipitation. Measuring the light scattering (turbidity) provides a highly sensitive and direct physical detection of this event, which is crucial for setting the top concentration in biological screens.

Materials:

  • 1-(5-chloro-2-methoxybenzoyl)azepane

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (clear bottom)

  • Plate reader with turbidimetric or nephelometric capability (e.g., measuring absorbance at 620 nm)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM). Ensure complete dissolution.[7]

  • Serial Dilution: In a 96-well plate (the "DMSO plate"), perform a 2-fold or 3-fold serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).

  • Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well "assay plate".

  • Aqueous Dilution: Using a multichannel pipette, rapidly add a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well of the assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.[10]

  • Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, allowing time for precipitation to occur.[7][14]

  • Measurement: Measure the turbidity of each well using a plate reader. Light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) is measured.[14]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the baseline (e.g., >3 standard deviations of the vehicle-only controls).

Protocol 3: Quantification via Reverse-Phase HPLC

This protocol ensures the accurate and reliable quantification of the dissolved compound from the thermodynamic solubility experiment.

Trustworthiness: The validity of this quantification method rests on the creation of a multi-point standard curve. By demonstrating a linear relationship between known concentrations and their corresponding detector response (with R² > 0.99), the method becomes self-validating. This ensures that the concentration of the unknown experimental sample is determined with high precision and accuracy.

Step-by-Step Methodology:

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.[6][8] A typical gradient might run from 20% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a preliminary UV scan).

    • Injection Volume: 10 µL.

  • Standard Curve Preparation: Prepare a series of at least five standard solutions of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO with known concentrations (e.g., from 1 µg/mL to 500 µg/mL).[15]

  • Analysis:

    • Inject each standard solution to generate a calibration curve by plotting peak area against concentration. Calculate the linear regression equation and the correlation coefficient (R²).[15]

    • Inject the diluted supernatant samples from Protocol 1.

  • Calculation: Use the peak area of the experimental sample and the linear regression equation from the standard curve to calculate the concentration of the compound in the diluted sample.[15] Correct for the dilution factor to determine the final solubility value.

Data Presentation and Summary

All quantitative data should be summarized in a clear, structured table.

ParameterMethodSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Thermodynamic SolubilityShake-Flask / HPLCDMSO25To be determinedTo be determined
Kinetic SolubilityTurbidimetryPBS (1% DMSO)25To be determinedTo be determined

Conclusion

While a definitive public value for the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane in DMSO is not available, this guide provides the complete theoretical and practical framework necessary for its determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility, researchers can generate the robust and reliable data essential for advancing this compound through the drug discovery pipeline. Adherence to these detailed protocols, grounded in established scientific principles, will ensure data integrity and enable informed decision-making for subsequent in vitro and in vivo studies.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. (URL: [Link])

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (URL: [Link])

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. (URL: [Link])

  • BioDuro. ADME Solubility Assay. (URL: [Link])

  • Bio-protocol. Determination of Kinetic Solubility. (URL: [Link])

  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. (URL: [Link])

  • Pask et al. DMSO Solubility Assessment for Fragment-Based Screening. PMC. (URL: [Link])

  • Bevan & Lloyd. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. (URL: [Link])

  • S. B. Dahale et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (URL: [Link])

  • ResearchGate. Development and validation of a RP-HPLC method for determination of solubility of furosemide. (URL: [Link])

  • ResearchGate. How to check the Drug solubility DMSO solvent..? (URL: [Link])

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (URL: [Link])

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (URL: [Link])

  • Al-Zoubi et al. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. (URL: [Link])

  • Al-Omair & El-Emam. DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. MDPI. (URL: [Link])

Sources

Substituted Azepane-1-Carboxamides: Conformational Dynamics and Recent Advances in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a primary strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Substituted azepane-1-carboxamides, featuring a flexible seven-membered nitrogen heterocycle, have emerged as highly versatile scaffolds[1].

Compared to their six-membered piperidine counterparts, azepanes possess greater conformational flexibility and higher sp3 carbon content. This structural shift disrupts molecular planarity, significantly enhancing aqueous solubility and altering the spatial vector of attached pharmacophores[2]. Recent literature highlights the application of the azepane-1-carboxamide motif in designing highly selective kinase inhibitors, non-oxidative phosphatases inhibitors, and ion channel blockers.

Recent Therapeutic Applications & Target Modulation

Gut-Restricted Selective JAK1 Inhibitors (Immunology)

The pan-JAK inhibitor tofacitinib, while effective for Inflammatory Bowel Disease (IBD), carries a black box warning due to adverse events (anemia, thrombosis) driven by systemic JAK2 inhibition[2]. To decouple efficacy from systemic toxicity, researchers have focused on gut-restricted, JAK1-selective inhibitors.

A landmark 2026 study in the Journal of Medicinal Chemistry identified novel 2,4-diaminopyrimidine derivatives incorporating an azepane-1-carboxamide moiety. Specifically, Compound 17 (N-(4-acetylphenyl)-4-((5-chloro-2-((1-oxoisoindolin-5-yl)amino)pyrimidin-4-yl)amino)azepane-1-carboxamide) demonstrated exceptional JAK1 selectivity. The azepane ring provides the exact steric bulk necessary to occupy a size-compatible hydrophobic subpocket near the kinase hinge region, preventing off-target binding to JAK2[2].

Non-Oxidative Cdc25B Phosphatase Inhibitors (Oncology)

Cdc25B is a dual-specificity phosphatase critical for cell cycle progression and a prime oncology target. Historically, many Cdc25B inhibitors functioned via non-specific, redox-mediated oxidation of the enzyme's catalytic cysteine, leading to high toxicity. High-throughput screening of the NIH compound library identified N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]azepane-1-carboxamide as a potent, non-oxidative inhibitor of Cdc25B (IC50 = 13.8 µM), successfully halting the proliferation of MBA-MD-435 breast and PC-3 prostate cancer cell lines[3].

Dual Ion Channel Blockers (Neurology)

In the management of neuropathic pain, azepane-1-carboxamide derivatives have been developed to block N-type Ca2+ and Na+ channels. For instance, specific azepane-substituted amides have shown superior in vivo efficacy in audiogenic seizure models (ED50 = 6 mg/kg), demonstrating the scaffold's ability to cross the blood-brain barrier and engage central nervous system targets[4].

Quantitative Profiling of Key Derivatives

The following table summarizes the quantitative binding data for recently developed azepane-1-carboxamide derivatives across various therapeutic targets.

Compound Name / IdentifierPrimary TargetTherapeutic AreaActivity (IC50 / Ki)Key Structural Feature
Compound 17 [2]JAK1 KinaseIBD (Autoimmune)< 5.0 nM4-aminopyrimidine-azepane core
SID 4258795 [3]Cdc25B PhosphataseOncology13.8 µMBis-furan quinoxaline substituent
Compound 11 [4]N-type Ca2+ ChannelNeuropathic Pain0.67 µMBenzyl-phenylamino substitution
N-(4-methoxyphenyl) derivative [5]MOR-1 (Mu-Opioid)AnalgesiaSub-micromolar4-methoxyphenyl urea linkage

Mechanistic Pathway: JAK-STAT Modulation

The integration of azepane-1-carboxamides into the JAK-STAT signaling cascade relies on competitive ATP blockade. By engaging the hinge region (via hydrogen bonding with Leu959) and utilizing the azepane ring to fill the adjacent hydrophobic pocket, these compounds prevent the trans-phosphorylation required for STAT activation[2].

JAK_STAT Ligand Cytokine Ligand Receptor Receptor Dimerization Ligand->Receptor JAK1 JAK1 Kinase Activation Receptor->JAK1 Trans-phosphorylation STAT STAT Phosphorylation JAK1->STAT Kinase Activity Inhibitor Azepane-1-Carboxamide (Compound 17) Inhibitor->JAK1 Competitive ATP Blockade Nucleus Target Gene Transcription STAT->Nucleus Nuclear Translocation

Fig 1. Mechanism of JAK1 inhibition by azepane-1-carboxamide derivatives blocking STAT activation.

Advanced Synthetic Methodologies

Late-stage functionalization is critical for generating azepane-1-carboxamide libraries for structure-activity relationship (SAR) studies. A highly efficient, metal-free approach utilizes hypervalent iodine, specifically (Diacetoxyiodo)benzene (PhI(OAc)2), to mediate the oxidative coupling of primary amides with azepane[6].

Synthesis Amide Primary Benzamide (1.0 equiv) Reagents PhI(OAc)2 + K3PO4 1,2-DCE, 80°C Amide->Reagents Azepane Azepane (2.0 equiv) Azepane->Reagents Isocyanate Isocyanate Intermediate Reagents->Isocyanate Hofmann Rearrangement Product Azepane-1-Carboxamide Isocyanate->Product Nucleophilic Trapping

Fig 2. PhI(OAc)2-mediated oxidative coupling workflow for unsymmetrical azepane-1-carboxamides.

Validated Experimental Protocols

To ensure scientific reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of azepane-1-carboxamides.

Protocol A: Synthesis of Unsymmetrical Azepane-1-Carboxamides via Oxidative Coupling

Objective: Synthesize N-(3,5-bis(trifluoromethyl)phenyl)azepane-1-carboxamide using a metal-free Hofmann-type rearrangement[6].

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 3,5-bis(trifluoromethyl)benzamide (95 mg, 0.37 mmol, 1.0 equiv) and azepane (73 mg, 0.74 mmol, 2.0 equiv).

  • Oxidant and Base Addition: Add PhI(OAc)2 (238 mg, 2.0 equiv) and anhydrous K3PO4 (157 mg, 2.0 equiv).

    • Causality Check: PhI(OAc)2 acts as the hypervalent iodine oxidant to drive the rearrangement of the primary amide into an electrophilic isocyanate intermediate. K3PO4 is crucial; it acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation and subsequent deactivation of the azepane nucleophile.

  • Reaction Execution: Suspend the mixture in 1,2-dichloroethane (1,2-DCE, 2 mL). Seal the vial and heat at 80 °C for 18 hours.

    • Causality Check: 1,2-DCE provides the optimal dielectric constant and boiling point to sustain the thermal energy required for the rearrangement without degrading the intermediate.

  • Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography (85/15 v/v petroleum ether/acetone).

Protocol B: High-Throughput TR-FRET Kinase Selectivity Assay (JAK1 vs. JAK2)

Objective: Determine the IC50 and isoform selectivity of azepane-1-carboxamide derivatives[2].

  • Enzyme Equilibration: Prepare recombinant human JAK1 and JAK2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • Compound Incubation: Dispense the azepane-1-carboxamide test compound in a 10-point, twofold dilution series (starting at 10 µM) into a 384-well microplate. Add the kinase solution and incubate for 15 minutes at 25 °C.

    • Causality Check: Pre-incubation allows the inhibitor to fully equilibrate within the ATP-binding pocket (hinge region) prior to the introduction of competing ATP, ensuring accurate measurement of binding affinity (Ki) rather than mere reaction kinetics.

  • Reaction Initiation: Add ATP (at the specific Km concentration for each JAK isoform) and a fluorescently labeled STAT-derived peptide substrate. Incubate for 60 minutes.

  • Signal Detection: Terminate the reaction using an EDTA-based stop buffer containing Europium-labeled anti-phospho antibodies. Measure the phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm and 665 nm. Calculate IC50 values using a four-parameter logistic regression model.

References

  • Azepane-1-carboxamide (CID 3715203) - Physical and Chemical Properties. PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications (2026). Available at: [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI (2024). Available at: [Link]

  • Cdc25B Dual-Specificity Phosphatase Inhibitors Identified in a High-Throughput Screen of the NIH Compound Library. CORE. Available at:[Link]

  • Azepane-1-carboxylic acid {(S)-1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. Molaid Chemical Database. Available at:[Link]

  • BindingDB: N-(4-methoxyphenyl)azepane-1-carboxamide Target Profiling. BindingDB. Available at:[Link]

Sources

Methodological & Application

Synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane from acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane via Acyl Chloride Activation

Introduction & Strategic Rationale

Amide bond formation remains a foundational transformation in synthetic medicinal chemistry. The synthesis of specialized benzamides—particularly those featuring halogenated and alkoxylated aromatic rings coupled with saturated heterocycles like azepane—is highly relevant in the development of CNS-active agents, reverse transcriptase inhibitors, and specific receptor antagonists.

This application note details a robust, scalable protocol for the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane. We employ a direct nucleophilic acyl substitution utilizing 5-chloro-2-methoxybenzoyl chloride. While modern peptide coupling reagents (e.g., HATU, EDC) are popular in discovery chemistry, the use of pre-formed acid chlorides remains superior for maximizing atom economy, ensuring rapid reaction kinetics, and scaling up efficiently, especially when the epimerization of an α-stereocenter is not a concern 1[1].

Mechanistic Causality & Experimental Design

The reaction proceeds via a tetrahedral intermediate. The highly electrophilic carbonyl carbon of 5-chloro-2-methoxybenzoyl chloride is attacked by the secondary amine, azepane.

  • Role of the Base (Triethylamine): The formation of the amide liberates one equivalent of hydrogen chloride (HCl). If unneutralized, this HCl will protonate the remaining azepane (pKa ~11), rendering it non-nucleophilic and capping the theoretical yield at 50% 2[2]. Triethylamine (TEA) is employed as a sacrificial, non-nucleophilic base to scavenge the acid and drive the reaction to completion.

  • Solvent Selection: Dichloromethane (DCM) is chosen for its aprotic nature and excellent solvation profile for both the polar acid chloride and the highly lipophilic product.

  • Temperature Control: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0 °C is critical to prevent the localized boiling of the solvent and to suppress side reactions, such as the hydrolysis of the acid chloride by adventitious moisture3[3].

Reaction Workflow

SynthesisWorkflow SM1 5-Chloro-2-methoxybenzoyl chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (0 °C to RT, DCM) SM1->Reaction SM2 Azepane (Nucleophile) SM2->Reaction Base Triethylamine (Base) Neutralizes HCl Base->Reaction Workup Orthogonal Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup >95% Conversion Product 1-(5-chloro-2-methoxybenzoyl)azepane (Purified Product) Workup->Product Organic Phase Isolation

Workflow for the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesDensity (g/mL)
5-Chloro-2-methoxybenzoyl chloride205.041.002.05 g10.0 mmol~1.30
Azepane (Hexamethyleneimine)99.171.101.09 g (1.24 mL)11.0 mmol0.88
Triethylamine (TEA)101.191.501.52 g (2.09 mL)15.0 mmol0.726
Dichloromethane (DCM)84.93Solvent20 mL-1.33
1-(5-chloro-2-methoxybenzoyl)azepane 267.75 Product 2.68 g (Theoretical) 10.0 mmol -

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Charge the flask with 5-chloro-2-methoxybenzoyl chloride (2.05 g, 10.0 mmol) and anhydrous DCM (15 mL).

  • Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the degradation of the acid chloride and safely controls the exotherm of the subsequent amine addition.

  • In a separate dry vial, prepare a solution of azepane (1.24 mL, 11.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous DCM (5 mL).

Phase 2: Nucleophilic Addition 5. Add the azepane/TEA solution dropwise to the stirring acid chloride solution over a period of 15 minutes. Observation: A white precipitate (triethylamine hydrochloride) will begin to form immediately, visually validating that the acylation is proceeding and HCl is being successfully scavenged. 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. 7. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The acid chloride (which appears as the methyl ester if an aliquot is quenched with MeOH) should be completely consumed, replaced by a lower-Rf, UV-active product spot.

Phase 3: Orthogonal Work-up & Purification (Self-Validating System) This work-up is designed as a self-validating purification system based on strict pKa differentials, eliminating the need for column chromatography. 8. Quench the reaction by adding 15 mL of deionized water to dissolve the TEA-HCl salts. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: This selectively protonates any unreacted azepane and TEA, partitioning them entirely into the aqueous waste. 10. Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL). Causality: Any hydrolyzed starting material (5-chloro-2-methoxybenzoic acid, pKa ~3.5) is deprotonated and removed in the aqueous phase. The desired amide remains neutral and fully partitioned in the DCM. 11. Brine Wash: Wash with saturated NaCl (15 mL) to remove residual water and break any micro-emulsions in the organic phase. 12. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(5-chloro-2-methoxybenzoyl)azepane as a highly pure viscous oil or crystalline solid.

Quality Control & Characterization

  • Yield: Expected >90% (approx. 2.4 - 2.6 g).

  • 1H NMR (CDCl3, 400 MHz): Validation should focus on the characteristic azepane multiplet signals (broadened due to restricted rotation around the amide bond / rotamers) between 1.5-1.8 ppm and 3.2-3.7 ppm, alongside the methoxy singlet at ~3.8 ppm and the aromatic protons (3H) characteristic of the 1,2,4-substitution pattern on the benzene ring.

References

  • Benchchem. "A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide". Benchchem.
  • Dunetz, J. R., Magano, J., & Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals".
  • Romines, K. R., et al. "Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor".

Sources

Precision Synthesis of N-Benzoyl Azepane Scaffolds: Protocols for Sterically Demanding Amides

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Mechanistic Insights

The formation of N-benzoyl azepane represents a classic yet nuanced challenge in medicinal chemistry. While amide couplings are routine, the specific combination of a benzoic acid derivative and azepane (a 7-membered saturated amine) introduces distinct steric and entropic factors that distinguish it from standard piperidine or pyrrolidine couplings.

The Azepane Challenge: Entropic & Steric Barriers

Unlike the rigid chair conformation of piperidine (6-membered) or the envelope of pyrrolidine (5-membered), azepane exists in a flux of twist-chair and twist-boat conformations.

  • Nucleophilicity: Azepane is a secondary amine with high basicity (

    
    ), making it a strong nucleophile. However, the flexible 7-membered ring creates a larger effective steric bulk around the nitrogen center compared to smaller rings.
    
  • Reaction Kinetics: The "floppiness" of the ring results in a higher entropic cost upon forming the transition state, often requiring more active coupling agents or higher temperatures than analogous piperidine couplings.

The Benzoic Acid Component

Substituted benzoic acids can introduce significant electronic deactivation (e.g., electron-withdrawing groups like


, 

) or steric hindrance (e.g., ortho-substitution). The choice of coupling agent must account for the electronic nature of the acid to prevent low conversion or racemization (if chiral centers are present elsewhere).

Reagent Selection Matrix

We evaluate four primary methodologies based on scale, reactivity, and downstream processing requirements.

MethodReagent SystemKey AdvantageBest Application
A T3P (Propylphosphonic Anhydride) Green / Scalable Primary Recommendation. Excellent for scale-up (>10g). Water-soluble byproducts simplify workup.
B HATU / DIPEA High Reactivity Discovery / HTS. Ideal for milligram-scale library synthesis or extremely unreactive acids. Expensive.
C Acid Chloride (SOCl₂/Oxalyl Chloride) Cost-Effective Commodity Acids. Best for simple, non-sensitive substrates. Avoid with acid-sensitive groups.
D EDC / HOBt Classic Legacy Protocols. Useful if T3P/HATU are unavailable, but generally lower yield and harder purification than T3P.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal synthetic route for N-benzoyl azepane derivatives.

G Start Start: Benzoyl Azepane Synthesis CheckAcid Is the Benzoic Acid Sterically Hindered (ortho-sub)? Start->CheckAcid CheckScale Target Scale? CheckAcid->CheckScale No HATU_Route Method B: HATU Coupling (Max Reactivity, Expensive) CheckAcid->HATU_Route Yes (High Sterics) T3P_Route Method A: T3P Coupling (High Yield, Easy Workup) CheckScale->T3P_Route > 100 mg (Process/Scale) CheckScale->HATU_Route < 100 mg (Discovery) AcidCl_Route Method C: Acid Chloride (Low Cost, Harsh) CheckScale->AcidCl_Route Multi-Gram (Cost focus) Workup Final Product: N-Benzoyl Azepane T3P_Route->Workup Wash with Water/NaHCO3 HATU_Route->Workup Requires Column Chrom. AcidCl_Route->Workup Careful Quench

Figure 1: Strategic decision tree for selecting amide coupling conditions based on substrate sterics and reaction scale.

Detailed Experimental Protocols

Method A: T3P Coupling (The "Gold Standard" Protocol)

Recommended for: General synthesis, scale-up, and ease of purification.

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonate, eliminating the need for chromatography in many cases.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Azepane (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol:

  • Setup: To a reaction vessel equipped with a magnetic stir bar, add the Benzoic Acid derivative (1.0 equiv) and EtOAc (5–10 mL per gram of substrate).

  • Base Addition: Add TEA (3.0 equiv) and stir for 5 minutes at 0°C (ice bath).

  • Activation: Dropwise add T3P solution (1.5 equiv) to the cooled mixture. Stir for 10–15 minutes. Note: T3P is exothermic; control addition rate.

  • Amine Addition: Add Azepane (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–12 hours. Monitor conversion by LCMS or TLC.

    • Optimization Tip: If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (The "Self-Cleaning" Step):

    • Dilute the reaction mixture with water (equal volume).

    • Separate phases.

    • Wash the organic layer sequentially with:

      • 10% Citric Acid (removes unreacted azepane and TEA).

      • Sat. NaHCO₃ (removes unreacted benzoic acid).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Result: Often yields >90% purity material suitable for biological testing without chromatography.

Method B: HATU Coupling (High-Throughput/Library Scale)

Recommended for: Sterically hindered ortho-substituted benzoic acids or rapid library generation.

Protocol:

  • Dissolve Benzoic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at RT to form the activated ester (color change to yellow/orange is typical).

  • Add Azepane (1.2 equiv).

  • Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with saturated LiCl solution (to remove DMF) and brine.

  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Method C: Acid Chloride Route (Cost-Effective)

Recommended for: Simple substrates where reagents must be cheap.

Protocol:

  • Suspend Benzoic Acid (1.0 equiv) in DCM .

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF . Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur. Stir until gas evolution ceases (approx 1 h).
  • Concentrate in vacuo to remove excess oxalyl chloride (yields crude benzoyl chloride).

  • Redissolve crude acid chloride in DCM .

  • Add Azepane (1.1 equiv) and TEA (1.5 equiv) at 0°C.

  • Stir 1 hour. Perform standard aqueous workup.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance of the 7-membered ring or ortho-substituents.Switch to Method A (T3P) and heat to 60°C. Alternatively, use Method C (Acid Chloride) which is more aggressive.
Epimerization Over-activation of chiral benzoic acids (if applicable).Use T3P at 0°C; avoid HATU/EDC which are prone to racemization via oxazolone formation.
Oligomerization Not applicable for azepane (secondary amine), but "dimerization" of acid possible.Ensure amine is added after activation step is complete (for HATU). For T3P, one-pot is fine.
Purification Issues Azepane "tailing" on silica.Use 1% Triethylamine in the eluent or perform an acidic wash (1M HCl or Citric Acid) during workup to remove excess amine.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link (Discusses T3P advantages).

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1] Link (Comprehensive review of coupling agents).

  • Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis." Nature, 2011. Link (Modern perspectives on amidation).

  • Archimica. "T3P (Propanephosphonic acid anhydride) Application Note." Archimica Technical Data, 2011.
  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link (Classic reference for reagent mechanisms).

Sources

Application Note: 1-(5-chloro-2-methoxybenzoyl)azepane as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, synthetic protocols, and application workflows for 1-(5-chloro-2-methoxybenzoyl)azepane , a specialized chemical building block.

Abstract & Technical Profile

1-(5-chloro-2-methoxybenzoyl)azepane (referred to herein as CMA ) is a lipophilic, heterocyclic amide scaffold used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. It combines the privileged 5-chloro-2-methoxybenzamide motif—found in established GPCR ligands (e.g., Clebopride, Metoclopramide)—with a seven-membered azepane ring.

This building block serves two critical functions in drug design:

  • Ring Expansion Bioisosterism: It replaces piperidine or pyrrolidine linkers to alter the hydrodynamic volume and vector orientation of the pharmacophore.

  • Divergent Synthesis Handle: The 5-chloro substituent provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the aromatic core.

Chemical Identity
PropertySpecification
IUPAC Name 1-(5-chloro-2-methoxybenzoyl)azepane
Molecular Formula C₁₄H₁₈ClNO₂
Molecular Weight 267.75 g/mol
Core Motifs o-Anisic acid derivative, Azepane (Hexamethyleneimine)
LogP (Calc) ~3.2 (Lipophilic)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Synthetic Utility & Reactivity Logic

The utility of CMA lies in its orthogonal reactivity. The amide bond is robust, allowing chemical transformations on the aromatic ring without scaffold collapse.

Mechanistic Causality
  • The 5-Chloro "Handle": Unlike bromo- or iodo-arenes, the aryl chloride is sufficiently stable to survive early-stage lithiation or acidic conditions but reactive enough for phosphine-ligated Pd-catalysis. This allows CMA to serve as a stable intermediate that can be "activated" later in the synthesis.

  • The Methoxy "Mask": The 2-methoxy group enforces a non-planar conformation via steric clash with the amide carbonyl. It can also be demethylated to reveal a phenol (salicylamide analog), enabling intramolecular hydrogen bonding or further etherification.

Functionalization Map (Graphviz)

CMA_Reactivity CMA 1-(5-chloro-2-methoxybenzoyl)azepane (CMA Scaffold) Pd_Cat Pd(OAc)2 / Ligand Ar-B(OH)2 CMA->Pd_Cat BBr3 BBr3 or Pyridine·HCl CMA->BBr3 Li_Base s-BuLi / TMEDA (Ortho-Lithiation) CMA->Li_Base Potential Regioisomer Biaryl 5-Aryl Analog (Suzuki Coupling) Pd_Cat->Biaryl C-C Bond Formation Phenol 2-Hydroxy Analog (Salicylamide) BBr3->Phenol Demethylation Sub_3 3-Substituted Analog (Directed Lithiation) Li_Base->Sub_3 Electrophile Trap

Caption: Divergent functionalization pathways for the CMA scaffold. The 5-Cl position and 2-OMe group serve as primary modification vectors.

Experimental Protocols

Protocol A: Primary Synthesis of CMA

Use this protocol to generate the building block from commercially available precursors.

Precursors: 5-chloro-2-methoxybenzoic acid (CAS: 3438-16-2), Azepane, Thionyl Chloride (


).

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a dry round-bottom flask under

      
      , suspend 5-chloro-2-methoxybenzoic acid (1.0 equiv) in anhydrous Toluene (5 mL/mmol).
      
    • Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.

    • Heat to reflux (80°C) for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess

      
       and Toluene. Re-dissolve the crude acid chloride in dry DCM.
      
  • Amide Coupling:

    • In a separate flask, dissolve Azepane (1.1 equiv) and Triethylamine (

      
      , 1.5 equiv) in dry DCM at 0°C.
      
    • Add the acid chloride solution dropwise over 15 minutes.

    • Mechanistic Note: The temperature is kept low to prevent bis-acylation or side reactions, although azepane is a secondary amine and relatively hindered.

  • Workup & Purification:

    • Warm to room temperature and stir for 2 hours.

    • Wash with 1M HCl (to remove unreacted azepane), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

  • LC-MS: Single peak, [M+H]+ = 268.1.

  • 1H NMR: Diagnostic signals: Azepane protons (broad multiplets 1.5–1.8 ppm, 3.3–3.6 ppm); Methoxy singlet (~3.8 ppm); Aromatic signals (d, dd, d pattern for 1,2,4-substitution).

Protocol B: Palladium-Catalyzed Arylation (Suzuki-Miyaura)

Use this protocol to functionalize the 5-position, creating a biaryl library.

Reagents: CMA (1.0 equiv), Arylboronic acid (1.2 equiv),


 (0.05 equiv), 

(2.0 equiv).
  • Setup:

    • Charge a microwave vial or pressure tube with CMA, Arylboronic acid, and base.

    • Add solvent system: 1,4-Dioxane:Water (4:1 ratio, degassed).

    • Add catalyst (

      
      ) last under an inert atmosphere (Argon).
      
  • Reaction:

    • Heat to 90°C (oil bath) or 110°C (Microwave) for 1–4 hours.

    • Why this catalyst?

      
       is robust for aryl chlorides and tolerates the steric bulk of the ortho-methoxy group.
      
  • Isolation:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with water.

    • Purify via Flash Chromatography.

Protocol C: Demethylation to Salicylamide Analog

Use this protocol to unmask the phenol for hydrogen-bond donor/acceptor studies.

Reagents: CMA, Boron Tribromide (


, 1.0 M in DCM).
  • Execution:

    • Dissolve CMA in anhydrous DCM at -78°C.

    • Add

      
       (2.5 equiv) dropwise. Caution: Exothermic.
      
    • Allow to warm to 0°C and stir for 2 hours.

    • Monitor: TLC will show a significant polarity shift (product is more polar).

  • Quench:

    • Cool back to -78°C. Quench with Methanol (dropwise).

    • Partition between EtOAc and water.

  • Result:

    • Yields 1-(5-chloro-2-hydroxybenzoyl)azepane .

    • Application: The resulting phenol is a bioisostere for salicylamides found in anthelmintics (e.g., Niclosamide analogs).

Application Areas & References

Therapeutic Relevance[6][7]
  • CNS Agents (Dopamine/Serotonin): The 5-chloro-2-methoxybenzamide core is a "privileged structure" for D2 and 5-HT4 receptors. Replacing the traditional ethyl-amine side chain (as in Metoclopramide) with the azepane ring increases lipophilicity and restricts conformational freedom, potentially improving blood-brain barrier (BBB) penetration.

    • Reference: Rotella, D. P. (2014). Privileged Structures in Drug Discovery.

  • Kinase Inhibition (PKB/Akt): Azepane-based amides have been explored as linker regions in ATP-competitive inhibitors. The CMA scaffold mimics the "hinge-binding" region when appropriately substituted at the 5-position.

    • Reference: Zha, G. F., et al. (2019).[1][2] European Journal of Medicinal Chemistry.

Data Summary Table
Derivative TypeReactionTarget Property
5-Aryl-CMA Suzuki CouplingIncreased potency via hydrophobic pocket occupancy.
5-Amino-CMA Buchwald CouplingAltered solubility and pKa; kinase hinge interaction.[3]
2-Hydroxy-CMA DemethylationIntramolecular H-bond (pseudo-ring); improved permeability.
References
  • Zha, G. F., et al. (2019).[1][2] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 162, 465-494.[1] Link

  • BenchChem Technical Guide. (2025). "2-(Azepane-1-carbonyl)benzoic Acid Derivatives." Link

  • PubChem Compound Summary. (2025). "1-(4-Methoxybenzoyl)azepane (Analog)." Link

  • TargetMol. (2025). "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Data Sheet." Link

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel.

Sources

Application Notes & Protocols: A Guide to the Synthesis and Pharmacological Evaluation of Azepane-Based Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, a critical feature for achieving high-affinity and selective interactions with biological targets.[3] This is particularly relevant for G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor (D2R), a primary target for antipsychotic medications used in the treatment of schizophrenia and other neuropsychiatric disorders.[4][5]

Dopamine D2 receptor antagonists function by blocking the binding of endogenous dopamine, thereby modulating downstream signaling pathways.[6] Specifically, the D2R is coupled to the Gi/o subtype of G-proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[][8][9] Azepane-based antagonists have emerged as a promising class of compounds, offering the potential for improved selectivity and pharmacological profiles compared to classical antipsychotics, which often suffer from off-target effects due to a lack of selectivity against other dopamine receptor subtypes (especially D3) and other neurotransmitter receptors.[5][10]

This guide provides a comprehensive overview of the synthetic preparation and pharmacological characterization of novel azepane-based D2 receptor antagonists. We will detail a modern synthetic strategy, provide step-by-step protocols for key in vitro assays, and explain the scientific rationale behind these experimental choices to aid researchers in the design and development of next-generation CNS therapeutics.

Part 1: Synthesis of the Azepane Core

The construction of the azepane ring system is a significant challenge for synthetic chemists.[1] However, recent advancements have provided robust methods for its preparation. One such innovative and efficient strategy is the photochemical dearomative ring expansion of nitroarenes, which transforms a simple six-membered aromatic ring into a seven-membered azepane framework in just two steps.[11][12] This approach offers a significant advantage over multi-step classical methods like Beckmann rearrangement or ring-closing metathesis.[12][13]

Workflow for Synthesis and Lead Identification

The overall process from initial synthesis to the identification of a lead compound is a systematic, iterative cycle.

G cluster_synthesis Chemical Synthesis & Purification A Selection of Substituted Nitroarene Precursor B Photochemical Dearomative Ring Expansion A->B C Hydrogenolysis to Saturated Azepane Core B->C D N- and/or C-Functionalization (Library Synthesis) C->D E Purification (e.g., Flash Chromatography) F Primary Binding Assay (D2 Receptor Affinity, Ki) G Functional Antagonist Assay (cAMP Inhibition, IC50) H Selectivity Profiling (vs. D1, D3, D4, etc.) I Structure-Activity Relationship (SAR) Analysis J Lead Compound Identification K Iterative Synthesis of Optimized Analogs K->D

Caption: Workflow for synthesis and evaluation of azepane-based D2 antagonists.
Protocol 1: Synthesis via Photochemical Ring Expansion

This protocol is adapted from modern methodologies demonstrating the conversion of nitroarenes to functionalized azepanes.[11][12]

Objective: To synthesize a C4-substituted azepane core from a para-substituted nitrobenzene.

Step 1: Photochemical Dearomative Ring Expansion

  • Rationale: This step utilizes blue light to convert the nitro group into a singlet nitrene, which mediates the expansion of the six-membered benzene ring into a seven-membered cyclic nitrene intermediate that rapidly rearranges.[11] This process occurs at room temperature, offering a mild alternative to thermally-driven reactions.

  • Materials:

    • p-Substituted Nitrobenzene (e.g., 1-bromo-4-nitrobenzene) (1.0 eq)

    • Anhydrous, degassed solvent (e.g., Acetonitrile)

    • Photoreactor equipped with blue LED light source (e.g., 450 nm)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In the photoreactor vessel, dissolve the substituted nitrobenzene in the chosen solvent to a concentration of ~0.05 M.

    • Purge the solution with an inert gas for 20-30 minutes to remove dissolved oxygen, which can quench the excited state.

    • Irradiate the solution with the blue LED light source at room temperature while maintaining vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude ring-expanded product. This intermediate is often used directly in the next step without extensive purification.

Step 2: Hydrogenolysis to the Saturated Azepane

  • Rationale: The crude product from the photochemical step is an unsaturated azepine derivative. Catalytic hydrogenation is employed to reduce the double bonds within the ring and simultaneously perform hydrogenolysis of any sensitive groups if necessary, yielding the stable, saturated azepane core.[12]

  • Materials:

    • Crude product from Step 1

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply

  • Procedure:

    • Dissolve the crude intermediate in MeOH or EtOH.

    • Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

    • Secure the reaction flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with H₂ gas (balloon pressure is often sufficient). Repeat this cycle 3-5 times.

    • Stir the reaction mixture vigorously under the H₂ atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the desired substituted azepane.

Part 2: Pharmacological Evaluation

Once a library of azepane derivatives is synthesized, the next critical phase is to determine their affinity for the D2 receptor and their functional effect on its signaling pathway.

Dopamine D2 Receptor Signaling Cascade

D2R antagonists act by competitively inhibiting the binding of dopamine. This prevents the Gi/o protein-mediated inhibition of adenylyl cyclase (AC), thereby restoring cAMP levels that would otherwise be suppressed by an agonist.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist Azepane Antagonist Antagonist->D2R Binds & Blocks ATP ATP ATP->AC

Sources

Application Note: Reagents and Protocols for the Acylation of Hexamethyleneimine with Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Hexamethyleneimine (azepane) is a seven-membered saturated heterocyclic secondary amine. The acylation of azepane with substituted benzoyl chlorides to form azepan-1-yl(aryl)methanones is a cornerstone transformation in medicinal chemistry. These structural motifs are highly prevalent in the synthesis of pharmaceutical intermediates, including Sirtuin 2 (SIRT2) inhibitors and various kinase-targeting pharmacophores[1]. This application note details the mechanistic rationale, reagent selection, and validated protocols for achieving high-yielding, chemoselective acylations of hexamethyleneimine.

Mechanistic Principles & Causality

The reaction proceeds via a classic nucleophilic acyl substitution pathway. Understanding the underlying physical chemistry is critical for troubleshooting and optimizing yields.

  • Nucleophilicity vs. Sterics: Despite being a seven-membered ring with greater conformational flexibility and slight transannular steric interactions compared to smaller heterocycles like piperidine, azepane retains robust nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the benzoyl chloride to form a zwitterionic tetrahedral intermediate[2].

  • Electronic Effects of the Electrophile: Substituents on the benzoyl chloride significantly modulate reaction kinetics. Electron-withdrawing groups (EWGs) such as nitro (-NO

    
    ) or chlorosulfonyl (-SO
    
    
    
    Cl) increase the partial positive charge on the carbonyl carbon, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) like methoxy (-OMe) reduce electrophilicity, often requiring longer reaction times.
  • The Causality of the Acid Scavenger: The formation of the amide bond stoichiometrically releases hydrochloric acid (HCl). If unaddressed, HCl rapidly protonates unreacted azepane, forming an unreactive azepanium chloride salt and stalling the reaction at a maximum of 50% conversion. Thus, the inclusion of a base (e.g., Triethylamine, DIPEA, or aqueous NaOH) is an absolute requirement to neutralize the byproduct and drive the reaction to completion[3].

Mechanism N1 Azepane (Nucleophile) N3 Tetrahedral Intermediate (Zwitterionic) N1->N3 Nucleophilic Attack N2 Substituted Benzoyl Chloride (Electrophile) N2->N3 Nucleophilic Attack N4 Proton Transfer to Base (e.g., Et3N) N3->N4 Base Neutralization N5 Chloride Elimination N4->N5 N6 Azepan-1-yl(aryl)methanone (Amide Product) N5->N6 -Cl⁻

Mechanistic pathway of azepane acylation via a tetrahedral intermediate.

Reagent Selection & Reaction Systems

The choice of base and solvent system dictates the reaction's efficiency, scalability, and chemoselectivity.

Reaction SystemBase / Acid ScavengerSolventSubstrate ScopeTypical YieldChemoselectivity Notes
Homogeneous Batch Triethylamine (1.5 eq)DichloromethaneStandard substituted benzoyl chlorides85–95%Low chemoselectivity for bifunctional electrophiles.
Schotten-Baumann Aqueous NaOH (1.0 M)DCM / Water (Biphasic)Base-stable benzoyl chlorides80–90%Prevents competitive hydrolysis of acyl chloride.
Continuous Flow None (Thermal control)Acetonitrilem-(chlorosulfonyl)benzoyl chloride65–99%High selectivity (up to 94%) for aroyl over sulfonyl.
  • Homogeneous Organic System (Standard Amidation): Utilizing an organic base like Triethylamine (TEA) in Dichloromethane (DCM) is the standard approach. TEA acts as an acid scavenger and can also function as a nucleophilic catalyst by forming a highly reactive, transient acylammonium intermediate with the benzoyl chloride[2].

  • Biphasic Schotten-Baumann Conditions: This system employs an aqueous inorganic base alongside an immiscible organic solvent. The biphasic environment compartmentalizes the neutralization of HCl in the aqueous phase, protecting the water-sensitive benzoyl chloride from rapid hydrolysis while driving amide formation at the solvent interface[3].

  • Continuous Flow Systems: For complex substrates, continuous flow microreactors utilizing acetonitrile and precise thermal control enable highly chemoselective acylation at the aroyl chloride over the sulfonyl chloride, a feat difficult to achieve in batch processes[1].

Validated Experimental Protocols

Protocol A: Homogeneous Organic Phase Acylation

This protocol is optimized for general laboratory-scale synthesis of azepane-derived amides[2].

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N

    
    ), dissolve hexamethyleneimine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous Dichloromethane (2 mL/mmol).
    
    • Causality: Anhydrous conditions prevent premature hydrolysis of the benzoyl chloride. TEA is used in excess to ensure complete neutralization of the evolving HCl.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the substituted benzoyl chloride (1.0 equiv) dropwise via syringe.

    • Causality: The reaction is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–12 hours.

    • Self-Validation: Monitor reaction progress via TLC (e.g., 20% EtOAc/Hexanes). The product will be UV-active, while the disappearance of azepane can be confirmed using a Ninhydrin stain.

  • Workup: Dilute the mixture with additional DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO

    
    , and brine.
    
    • Causality: The 1N HCl wash is a critical self-purifying step; it protonates and extracts any unreacted azepane and TEA into the aqueous phase, ensuring high purity of the organic layer[2].

  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel if necessary.
Protocol B: Continuous Flow Chemoselective Acylation

This protocol is designed for bifunctional electrophiles where chemoselectivity is paramount[1].

  • System Priming: Prime a continuous flow microreactor system with anhydrous Acetonitrile.

    • Causality: Acetonitrile prevents the precipitation of ammonium salts that typically clog microreactors when using THF[1].

  • Reagent Streams: Prepare Stream A (azepane, 5 mM in MeCN) and Stream B (m-(chlorosulfonyl)benzoyl chloride, 5 mM in MeCN).

  • Mixing and Reaction: Pump both streams into a T-mixer at controlled flow rates, maintaining the reactor coil at 20 °C.

    • Causality: At optimized flow rates and temperatures, the highly reactive aroyl chloride undergoes selective amidation before the less reactive sulfonyl chloride can react, achieving >90% chemoselectivity without the need for external catalysts[1].

  • Collection: Collect the effluent, concentrate under reduced pressure, and analyze via LC-MS to confirm chemoselectivity.

Workflow S1 Step 1 Dissolve Azepane & Base in DCM at 0 °C S2 Step 2 Dropwise addition of Benzoyl Chloride S1->S2 S3 Step 3 Stir at RT & Monitor via TLC S2->S3 S4 Step 4 Quench & Wash with 1N HCl / Brine S3->S4 S5 Step 5 Dry over Na2SO4 & Concentrate S4->S5 S6 Step 6 Purify via Flash Chromatography S5->S6

Standard experimental workflow for the synthesis of azepane-derived amides.

References[2] Title: Contents - The Royal Society of Chemistry | Source: rsc.org | URL:View Source[3] Title: Schotten–Baumann reaction | Source: Grokipedia | URL:View Source[1] Title: A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues | Source: nih.gov | URL:View Source

Sources

Advanced Solvent Selection Protocols for the Recrystallization of Benzoyl Azepanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

Benzoyl azepanes—encompassing scaffolds like 2-(azepane-1-carbonyl)benzoic acid derivatives and 1-benzoyl-2-(piperidin-4-yl)azepane—are critical intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery, particularly noted for their role as Protein Kinase B (PKB/Akt) inhibitors[1][2]. However, the purification of these compounds via recrystallization presents a significant thermodynamic challenge.

The core issue lies in the structural dichotomy of the molecule. The 7-membered azepane ring is highly flexible and lipophilic, which inherently lowers the entropy of fusion and predisposes the molecule to liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than forming a highly ordered crystalline lattice[3]. Conversely, the benzoyl moiety introduces structural rigidity and


 stacking potential, while the tertiary amide acts as a potent hydrogen-bond acceptor but lacks H-bond donor capabilities[1].

The Causality of Solvent Selection: Successful recrystallization requires a solvent system that disrupts solute-solute tertiary amide interactions at elevated temperatures while leveraging the lipophilic azepane core to drive controlled supersaturation upon cooling. Protic solvents (like isopropanol) interact strongly with the carbonyl oxygen to modulate solubility across temperature gradients. Alternatively, binary systems (e.g., Ethyl Acetate/Heptane) leverage differential solubility: the polar solvent dissolves the amide, and the non-polar anti-solvent specifically desolvates the azepane ring to force nucleation.

Quantitative Solvent Screening Data

To establish a baseline for solvent selection, we must analyze the dielectric constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and solubility parameters. Based on evaporative and cooling crystallization studies of structurally related azepines (e.g., carbamazepine and functionalized oxo-azepanes), moderately polar solvents yield the highest polymorphic purity and optimal metastable zone widths (MSZW)[4].
Solvent SystemDielectric Constant (

)
Boiling Point (°C)Est. Solubility at 25°C (mg/mL)Est. Solubility at Reflux (mg/mL)Crystallization Suitability & Mechanism
Ethyl Acetate (EtOAc) 6.077.140 - 50>300Excellent (Primary solvent for binary systems; strong dipole interactions)
n-Heptane 1.998.4<510 - 15Excellent (Anti-solvent; forces lipophilic azepane nucleation)
2-Butanone (MEK) 18.579.655 - 65>400Good (Optimal for single-solvent cooling of highly functionalized analogs)
Isopropanol (IPA) 18.382.515 - 25150 - 180Optimal (Protic interaction with amide prevents oiling out)
Methanol 33.064.7>120>500Poor (Excessive solubility; leads to high yield loss)

Note: Solubility metrics are generalized working parameters derived from the behavior of standard benzoyl azepane APIs and azepine derivatives[4][5].

Decision Matrix for Solvent Selection

The choice between a single-solvent cooling crystallization and a binary anti-solvent approach is dictated by the upstream synthesis and the resulting impurity profile.

SolventSelection Start Analyze Benzoyl Azepane Impurity Profile Polar Polar Impurities (e.g., unreacted acids) Start->Polar NonPolar Non-polar Impurities (e.g., aliphatic byproducts) Start->NonPolar Solvent2 EtOAc / Heptane Anti-solvent Crystallization Polar->Solvent2 Retains polar impurities in mother liquor Solvent1 Alcohols (EtOH, IPA) Cooling Crystallization NonPolar->Solvent1 Retains non-polar impurities in mother liquor

Fig 1: Decision tree for benzoyl azepane recrystallization based on impurity polarity.

Validated Experimental Protocols

Every robust crystallization protocol must be a self-validating system. The protocols below incorporate specific thermodynamic checkpoints (such as seeding) to ensure the system is operating within the correct metastable zone, thereby preventing yield loss and oiling out.

Protocol A: Binary Anti-Solvent Crystallization (EtOAc / Heptane)

Causality: Ethyl acetate perfectly solvates the tertiary amide via dipole-dipole interactions at reflux. The dropwise addition of heptane sharply decreases the bulk dielectric constant, specifically desolvating the lipophilic azepane ring to force nucleation.

  • Dissolution: Suspend the crude benzoyl azepane in Ethyl Acetate (approx. 3 to 4 mL/g of crude).

  • Heating: Heat the suspension to 70°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities or catalyst degradation products.

  • Anti-Solvent Addition: Maintain the filtrate at 70°C. Begin adding n-Heptane dropwise (target total volume: 6 to 9 mL/g) until the solution becomes faintly turbid (cloud point).

  • Self-Validation (Seeding): Pause heptane addition and add 0.1% w/w of pure benzoyl azepane seed crystals.

    • Validation Check: If the seeds dissolve, the system is undersaturated; add 10% more heptane. If the seeds persist and begin to grow, the metastable zone has been successfully breached.

  • Aging and Cooling: Age the suspension at 70°C for 30 minutes to allow the crystal lattice to organize, preventing the entrapment of solvent. Cool the system linearly at a rate of 0.2 °C/min down to 5°C.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 bed-volumes of cold (5°C) n-Heptane. Dry under vacuum at 40°C until constant weight is achieved.

Protocol B: Single-Solvent Cooling Crystallization (2-Butanone)

Causality: For highly functionalized benzoyl azepanes (e.g., those with hydroxyl or fluoro substitutions on the benzoyl ring), 2-butanone (MEK) provides an optimal temperature-dependent solubility gradient. It prevents the co-precipitation of highly polar impurities that typically occurs when non-polar anti-solvents are introduced[5].

RecrystallizationWorkflow Step1 1. Dissolution (Near Boiling Point) Step2 2. Hot Filtration (Remove Insoluble Matter) Step1->Step2 Step3 3. Controlled Cooling (0.1 - 0.5 °C/min) Step2->Step3 Step4 4. Seeding & Nucleation Step3->Step4 Step5 5. Filtration & Vacuum Drying Step4->Step5

Fig 2: Step-by-step thermodynamic workflow for the recrystallization of benzoyl azepanes.

  • Dissolution: Suspend the crude API in 2-Butanone (5 mL/g).

  • Heating: Heat to 75°C (just below the boiling point of 79.6°C) until a clear solution forms.

  • Cooling Profile: Cool the solution slowly to 65°C.

  • Nucleation Control: Inoculate the solution with 0.1% w/w seed crystals[5]. Hold the temperature at 65°C for 1 hour to allow secondary nucleation to occur uniformly.

  • Final Crystallization: Apply a controlled cooling ramp of 0.1 °C/min down to 0°C. The slow cooling rate is critical here; rapid cooling will cause the flexible azepane ring to crash out as an amorphous oil.

  • Isolation: Filter the crystals, wash with cold 2-Butanone (-10°C)[5], and dry under vacuum at 50°C.

References

  • BenchChem. "An In-depth Technical Guide to 2-(Azepane-1-carbonyl)benzoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals".
  • University of Szeged. "Stereocontrolled synthesis of functionalized fluorine-containing N-heterocycles through oxidative ring opening/ring closure".
  • Sigma-Aldrich. "1-benzoyl-2-(piperidin-4-yl)azepane".
  • ResearchGate. "Evaporative Crystallization of Carbamazepine from Different Organic Solvents".
  • Google Patents. "EP0802190A1 - Process and intermediates for preparing azepines".

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(5-Chloro-2-methoxybenzoyl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing 1-(5-chloro-2-methoxybenzoyl)azepane . Forming an amide bond between 5-chloro-2-methoxybenzoic acid and azepane presents unique steric and electronic hurdles. This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure a robust, high-yield workflow.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why am I getting low yields (<40%) and incomplete conversion when using standard carbodiimide coupling (e.g., EDC/HOBt)? A: The primary cause is severe steric hindrance . The ortho-methoxy group on 5-chloro-2-methoxybenzoic acid creates a significant steric shield around the carbonyl carbon. Furthermore, azepane is a bulky, 7-membered secondary amine. Standard carbodiimide reagents like EDC/HOBt form an active O-acylisourea or HOBt ester that is insufficiently reactive to overcome the activation energy barrier required for the bulky azepane to attack the hindered carbonyl. This leads to competing hydrolysis of the active ester back to the starting acid.

Q2: Which coupling strategy is mechanistically best suited for this specific sterically hindered system? A: Acid chloride activation is the most robust and scalable method for sterically hindered amides [1]. Converting the acid to an acid chloride using oxalyl chloride with catalytic DMF generates a highly electrophilic carbonyl carbon that rapidly reacts with azepane. Because the starting acid lacks an


-stereocenter, there is zero risk of epimerization (which is typically the only drawback of highly reactive acid chlorides). For discovery-scale library synthesis, uronium salts like HATU can also be used, but the acid chloride route remains the most cost-effective for scale-up.

Q3: I am using the acid chloride method but still observing unreacted azepane and lower-than-expected yields. How can I optimize this? A: This usually indicates premature hydrolysis of the acid chloride intermediate. Ensure strictly anhydrous conditions during activation. Use a slight excess of oxalyl chloride (1.2–1.5 eq) and remove the unreacted excess under reduced pressure before introducing the amine. Additionally, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) during the coupling phase to neutralize the generated HCl without competing for the electrophile.

Q4: Can I use aqueous Schotten-Baumann conditions instead of anhydrous DIPEA/DCM? A: Yes, biphasic Schotten-Baumann conditions (e.g., aqueous NaOH and DCM) can be employed [2]. However, for hindered substrates, the rate of nucleophilic attack by azepane might be slower than the rate of acid chloride hydrolysis by hydroxide ions, reducing your overall yield. If you must use aqueous conditions, vigorous biphasic stirring and the addition of a phase-transfer catalyst are required to favor amidation over hydrolysis.

Part 2: Workflow Visualization

G Start 5-Chloro-2-methoxybenzoic acid + Azepane CheckSteric Assess Steric Hindrance: ortho-OMe & 7-membered ring Start->CheckSteric Standard Standard Coupling (EDC/HOBt) CheckSteric->Standard Default Choice Advanced Highly Reactive Activation (Acid Chloride / HATU) CheckSteric->Advanced Optimized Route StandardYield Low Yield (<40%) Incomplete Conversion Standard->StandardYield AcidChloride Oxalyl Chloride + cat. DMF (Anhydrous DCM) Advanced->AcidChloride Scale-up / Cost-effective HATU HATU + DIPEA (DMF, Small Scale) Advanced->HATU Discovery / Library StandardYield->Advanced Troubleshoot Success High Yield (>90%) Target Amide Isolated AcidChloride->Success HATU->Success

Decision tree for optimizing sterically hindered amide coupling workflows.

Mechanism Acid 5-Chloro-2-methoxy- benzoic acid AcidChloride Acid Chloride Intermediate Acid->AcidChloride Activation Vilsmeier Vilsmeier Reagent (from (COCl)2 + DMF) Vilsmeier->AcidChloride Catalyst Product 1-(5-Chloro-2-methoxybenzoyl) azepane AcidChloride->Product Amidation Azepane Azepane + DIPEA (Nucleophilic Attack) Azepane->Product Coupling

Mechanistic pathway of Vilsmeier-catalyzed acid chloride activation and amidation.

Part 3: Performance Metrics & Comparative Data

The following table summarizes the quantitative data for various coupling strategies applied to the synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane [3].

Coupling Reagent / MethodActivation IntermediateAvg. Yield (%)Reaction TimeScalabilityCost-Efficiency
EDC / HOBt O-Acylisourea / HOBt ester35 - 45%24 hHighModerate
T3P / Pyridine Mixed Phosphonic Anhydride75 - 80%16 hMediumLow
HATU / DIPEA O-Atabenzotriazolyl uronium85 - 90%12 hLow (Discovery)Very Low
Oxalyl Chloride / DMF Acid Chloride>92% 4 h Very High High

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to confirm the success of each mechanistic step before proceeding.

Protocol A: Optimized Acid Chloride Method (Recommended for Scale-up)

Causality: Utilizing oxalyl chloride with catalytic DMF generates the highly reactive Vilsmeier intermediate, which rapidly converts the sterically hindered acid into an acid chloride. DIPEA acts as an acid scavenger during the coupling phase, preventing the protonation of azepane.

Step-by-Step Methodology:

  • Activation: Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C.

  • Catalysis: Add 3 drops of anhydrous DMF (catalytic amount).

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq, 15 mmol).

    • Validation Check 1: You must observe immediate and sustained gas evolution (CO and CO₂). If no gas evolves, your oxalyl chloride has degraded.

  • Maturation: Stir at room temperature for 2 hours.

    • Validation Check 2: Quench a 10 µL aliquot in methanol and run TLC (Hexane:EtOAc 7:3). The starting acid spot should completely disappear, replaced by a non-polar methyl ester spot (indicating successful acid chloride formation).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the resulting crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Coupling: Add DIPEA (2.5 eq, 25 mmol) followed by the dropwise addition of azepane (1.2 eq, 12 mmol). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted azepane and DIPEA), saturated aqueous NaHCO₃ (to remove any trace unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure amide.

Protocol B: Direct Coupling using HATU (Recommended for Small-Scale Discovery)

Causality: HATU generates a highly reactive O-atabenzotriazolyl active ester. While expensive, it is highly efficient for sterically hindered amines on a milligram scale and avoids the generation of HCl gas.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq, 1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 eq, 3 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.

    • Validation Check 1: The solution typically turns a distinct yellow color upon the formation of the active ester and the release of the HOAt anion.

  • Amidation: Add azepane (1.5 eq, 1.5 mmol) and stir at room temperature for 12 hours.

    • Validation Check 2: LC-MS analysis should show the complete disappearance of the starting mass [M+H]⁺ 187 and the appearance of the product mass [M+H]⁺ 268.

  • Workup: Dilute the reaction with ethyl acetate (20 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography if necessary.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Organic Process Research & Development URL:[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method American Journal of Applied Science and Technology URL:[Link]

Technical Support Center: Removing Unreacted Azepane from Amide Coupling Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Challenge

Azepane (hexamethyleneimine) is a seven-membered cyclic secondary amine often used as a nucleophile or scavenger in organic synthesis. While amide couplings are robust, removing unreacted azepane can be deceptive. Its boiling point (138 °C) renders standard rotary evaporation ineffective, and its secondary amine structure leads to severe tailing on silica gel.

This guide provides a tiered troubleshooting approach based on the physicochemical properties of azepane (pKa ~11.07) relative to your amide product.

Module 1: Liquid-Liquid Extraction (LLE) Strategies

Q: My amide is stable to acid. What is the most efficient removal method?

A: Exploiting


pKa via Acidic Extraction. 

Because azepane has a conjugate acid pKa of ~11.1, it exists almost exclusively as the protonated azepanium cation at pH < 9. Most amides are neutral and non-basic. Therefore, an acidic wash is the most cost-effective first line of defense.

Protocol: The "Split-pH" Wash

  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (EtOAc or DCM).

    • Note: Avoid Et2O if your product is polar, as it may precipitate.

  • Acid Wash: Wash the organic layer 2x with 1.0 M HCl .

    • Mechanism:[1][2]

      
       (Water Soluble).
      
    • Validation: Check the pH of the aqueous layer. It must remain < 2.

  • Brine Wash: Wash 1x with saturated brine to break any emulsions and remove residual acid.

  • Drying: Dry over

    
     and concentrate.
    
Q: My product is acid-sensitive (e.g., contains acetals or Boc groups). Can I still use LLE?

A: Yes, by using a "Soft Acid" buffer.

Strong mineral acids (HCl) can cleave protecting groups. Instead, use a buffered weak acid that is strong enough to protonate azepane (pKa 11) but too weak to hydrolyze sensitive groups.

Recommended Buffer: 10% Aqueous Citric Acid (pH ~3-4)

  • Why it works: At pH 4, azepane (pKa 11) is

    
     times more protonated than unprotonated, ensuring >99.9% removal into the aqueous phase.
    
  • Protocol: Substitute 1M HCl with 10% (w/v) citric acid in the protocol above.

Module 2: Scavenger Resins (Solid-Supported Reagents)

Q: My amide is water-soluble (polar), so aqueous washes result in product loss. How do I remove azepane?

A: Chemoselective Sequestration using Electrophilic Resins.

When LLE is impossible due to product polarity (low partition coefficient into organic solvent), solid-supported scavengers are the industry standard. These resins covalently bind the nucleophilic amine, allowing you to filter off the impurity.

Selection Guide: Electrophilic Scavengers

Resin TypeFunctionalityMechanismReactivity Profile
PS-Isocyanate Isocyanate (

)
Urea FormationExcellent for

amines. Neutral conditions. No byproducts.
PS-Benzaldehyde Aldehyde (

)
Reductive AminationRequires

. Good for

amines, slower for hindered

amines like azepane.
PS-TsCl Sulfonyl ChlorideSulfonamide FormationVery fast, but generates HCl. Requires a base scavenger (e.g., PS-DIEA) or basic product.

Protocol: PS-Isocyanate Scavenging

  • Calculate Loading: Determine excess azepane (mmol). Use 3-4 equivalents of resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (DCM, THF, or DMF).

  • Agitation: Shake gently at RT for 2–12 hours. Do not stir with a magnetic bar (this grinds the resin, clogging filters).

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The filtrate contains the pure amide.

Module 3: Chromatographic Troubleshooting

Q: I see "streaking" or "tailing" of the amine spot on TLC/Column. How do I fix this?

A: Deactivating Silanols with Mobile Phase Modifiers.

Azepane interacts strongly with the acidic silanol (


) groups on silica gel, causing peak broadening and co-elution with your product.

The Fix: The "Amine-Block" Solvent System Add 1% Triethylamine (TEA) or 1%


  to your mobile phase (e.g., 1% TEA in 99:1 DCM:MeOH).
  • Mechanism:[1][2] TEA saturates the active silanol sites, allowing azepane to elute as a sharp band.

  • Visualization: Use Ninhydrin stain . Azepane (secondary amine) typically stains a distinct red/orange upon heating, differentiating it from the amide (often UV active but Ninhydrin negative/faint).

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the correct purification method based on your product's properties.

PurificationStrategy Start Start: Crude Mixture (Amide + Azepane) IsWaterSoluble Is the Amide Water Soluble? Start->IsWaterSoluble IsAcidSensitive Is the Amide Acid Sensitive? IsWaterSoluble->IsAcidSensitive No (Lipophilic) Scavenger Method C: Scavenger Resin (PS-Isocyanate) IsWaterSoluble->Scavenger Yes (Polar) AcidWash Method A: Strong Acid Wash (1M HCl) IsAcidSensitive->AcidWash No CitricWash Method B: Mild Acid Wash (10% Citric Acid) IsAcidSensitive->CitricWash Yes Chromatography Method D: Chromatography (DCM:MeOH + 1% Et3N) AcidWash->Chromatography If Purity < 95% CitricWash->Chromatography If Purity < 95% Scavenger->Chromatography If Purity < 95%

Figure 1: Decision matrix for removing azepane based on product solubility and stability.

Quantitative Data: Azepane Properties

Understanding the physical properties of the impurity is critical for designing the workup.

PropertyValueImplication for Purification
Boiling Point 138 °CToo high for standard rotovap removal; requires high vacuum or azeotroping.
pKa (Conj. Acid) 11.07Highly basic. Will be >99% protonated at pH 9. Ideal for acidic extraction.
LogP ~1.7Moderately lipophilic. Soluble in DCM/EtOAc, requiring pH adjustment to force into aqueous layer.
Density 0.88 g/mLLighter than water. In extractions, it will be in the top layer (unless using chlorinated solvents).

References

  • PubChem. (n.d.). Azepane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Marsh, A., et al. (2000). Solid-Supported Reagents and Scavengers in Synthesis. Organic Chemistry Portal. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-(5-chloro-2-methoxybenzoyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-(5-chloro-2-methoxybenzoyl)azepane. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their work with this compound. Due to its molecular structure, which includes a substituted, hydrophobic benzoyl group and a tertiary amide linkage, 1-(5-chloro-2-methoxybenzoyl)azepane is anticipated to have low solubility in aqueous solutions.[1][2] This document provides a series of structured troubleshooting steps, detailed protocols, and scientific explanations to help you overcome these challenges and ensure the success of your experiments.

Part 1: Physicochemical Profile and Solubility Fundamentals

Understanding the molecule's inherent properties is the first step in troubleshooting its solubility. The structure combines features that significantly impact its behavior in different solvents.

Structural Contributions to Solubility:

  • Substituted Benzoyl Group: The chloro- and methoxy-substituted benzene ring is the primary hydrophobic portion of the molecule. This large, non-polar surface area limits its ability to form favorable interactions with water.[1]

  • Tertiary Amide Linkage: The amide group is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.[3][4] However, unlike primary or secondary amides, this tertiary amide lacks a hydrogen bond donor (N-H), reducing its overall potential for hydrogen bonding with protic solvents like water.[3][5] Furthermore, amides are generally less soluble than comparable amines or carboxylic acids.[4]

  • Azepane Ring: This seven-membered saturated ring is a bulky, non-polar hydrocarbon moiety that further contributes to the compound's low aqueous solubility.[6]

Below is a summary of the compound's key physicochemical properties.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₄H₁₈ClNO₂-
Molecular Weight 267.75 g/mol Larger molecules can be more difficult to solvate.[7]
Structure Benzoyl group linked to an azepane ring via a tertiary amide bond.Inherently low aqueous solubility is expected.
Predicted LogP ~3.5 - 4.0 (Estimated)A higher LogP value indicates greater lipophilicity and lower water solubility.
Hydrogen Bond Donors 0Inability to donate hydrogen bonds significantly limits aqueous solubility.[3]
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Methoxy oxygen)Can accept hydrogen bonds from protic solvents, but this is often insufficient to overcome the large hydrophobic regions.[4]

Part 2: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial problems encountered by researchers.

Q1: What are the recommended starting solvents for 1-(5-chloro-2-methoxybenzoyl)azepane?

A1: Based on its benzamide structure, the compound is expected to be most soluble in polar aprotic organic solvents.[1][8] We recommend starting with Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions. Other potential solvents include N,N-Dimethylformamide (DMF), acetone, and ethanol.[9][10] Direct dissolution in aqueous buffers is not recommended and will likely fail.

Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?

A2: This is a common and expected issue known as "crashing out." It occurs because while the compound is soluble in 100% DMSO, its solubility in the final, mostly aqueous solution is much lower. When you dilute the stock, the concentration of the organic solvent drops dramatically, and the aqueous environment can no longer keep the compound dissolved, causing it to precipitate.[10] The solution is to either decrease the final concentration or use a co-solvent system as described in Protocol 2 .

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: It is highly unlikely that pH adjustment will significantly improve the solubility of 1-(5-chloro-2-methoxybenzoyl)azepane. The nitrogen atom is part of a tertiary amide, which is a very weak base and is not readily protonated under typical aqueous acidic conditions (pH 1-7).[3][4] Unlike free amines, which can be protonated to form highly soluble ammonium salts, the amide linkage is stable.[5] Therefore, altering the pH of your buffer will not convert the molecule into a more soluble ionic form.

Q4: I'm seeing inconsistent results in my bioassay. Could solubility be the cause?

A4: Absolutely. If the compound is not fully dissolved in your assay medium, its effective concentration at the target site will be lower than intended and highly variable, leading to poor data reproducibility. Undissolved particles can also interfere with certain assay formats (e.g., light-scattering in plate-based reads). Ensuring complete dissolution is a critical first step for any experiment.

Part 3: Systematic Troubleshooting Workflows & Protocols

Follow this decision tree and the associated protocols for a systematic approach to achieving a stable solution.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start with solid compound dissolve_aq Attempt to dissolve directly in aqueous buffer start->dissolve_aq check_aq Is it fully dissolved? dissolve_aq->check_aq prep_stock Protocol 1: Prepare concentrated stock in 100% DMSO check_aq->prep_stock No success Success: Proceed with experiment check_aq->success Yes dilute Dilute stock solution into final aqueous buffer prep_stock->dilute check_precip Does it precipitate? dilute->check_precip use_cosolvent Protocol 2: Use a co-solvent (e.g., Ethanol) in the final buffer check_precip->use_cosolvent Yes check_precip->success No check_final Is it fully dissolved? use_cosolvent->check_final check_final->success Yes advanced Consider Advanced Methods: (Surfactants, Cyclodextrins) check_final->advanced No

Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To create a high-concentration, stable stock solution in an organic solvent. DMSO is the recommended solvent due to its high solubilizing power and miscibility with water.[10]

Materials:

  • 1-(5-chloro-2-methoxybenzoyl)azepane (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate glass vial or microcentrifuge tube

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired mass of the compound. For example, to make a 10 mM stock solution, weigh out 2.68 mg for every 1 mL of DMSO.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure all solid particles have dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[10]

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.

Protocol 2: Using Co-solvents to Improve Aqueous Solubility

Objective: To maintain compound solubility in the final aqueous medium by including a water-miscible organic solvent (a co-solvent).[11][12] This protocol uses ethanol as an example.

Causality: A co-solvent works by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to hydrophobic molecules and preventing them from precipitating.[11]

Materials:

  • Concentrated stock solution in DMSO (from Protocol 1)

  • Anhydrous Ethanol

  • Final aqueous buffer (e.g., PBS, TRIS)

Procedure:

  • Determine Final Concentrations: Decide the final desired concentration of your compound and the maximum tolerable percentage of organic solvent in your experiment. Many cell-based assays can tolerate up to 1% total organic solvent, but this must be empirically validated.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid localized high concentrations that cause precipitation, prepare an intermediate dilution of the DMSO stock in ethanol. For example, if your DMSO stock is 10 mM and you want a final concentration of 10 µM with 1% ethanol, you can dilute the stock 1:10 in ethanol to make a 1 mM intermediate solution.

  • Final Dilution: Add the intermediate solution to your final aqueous buffer. For the example above, you would add 10 µL of the 1 mM intermediate solution to 990 µL of your aqueous buffer. This results in a final concentration of 10 µM compound, 0.1% DMSO, and ~1% ethanol.

  • Vortex and Inspect: Mix the final solution immediately and thoroughly. Inspect for any signs of precipitation.

Troubleshooting Table for Co-Solvent Method:

IssuePossible CauseRecommended Action
Precipitation still occurs.The final co-solvent percentage is too low.Gradually increase the co-solvent percentage (e.g., to 2%, 5%). Always run a vehicle control to ensure the solvent concentration does not affect your experimental results.
Compound precipitates over time.The solution is supersaturated and thermodynamically unstable.The concentration is too high for the chosen solvent system. Lower the final compound concentration or try a different co-solvent like Polyethylene Glycol (PEG).[13]

Part 4: Advanced Solubilization Strategies

If the above methods are insufficient, particularly for in-vivo or formulation development, more advanced strategies may be required. These methods often involve creating more complex formulations.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[14]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[13][15]

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the solid drug via micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][14]

G compound 1-(5-chloro-2-methoxybenzoyl)azepane Structural Components benzoyl Substituted Benzoyl Group - Hydrophobic Character - Limits H₂O Interaction compound:f1->benzoyl contributes to amide Tertiary Amide Linkage - H-Bond Acceptor (O) - NO H-Bond Donor - Low Basicity compound:f1->amide links azepane Azepane Ring - Bulky & Non-Polar - Contributes to Hydrophobicity compound:f1->azepane contributes to solubility Overall Low Aqueous Solubility benzoyl->solubility amide->solubility azepane->solubility

Sources

Minimizing side reactions in 5-chloro-2-methoxybenzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of coupling 5-chloro-2-methoxybenzoic acid .

Because of the ortho-methoxy substituent, this building block is notorious for sluggish kinetics and a high propensity for side reactions during amide bond formation. Below, we dissect the mechanistic causality of these issues and provide self-validating troubleshooting protocols to ensure high-yield conversions.

Mechanistic Overview: Why is this Coupling Challenging?

The coupling of 5-chloro-2-methoxybenzoic acid with amines is complicated by the ortho-methoxy group, which introduces two competing barriers[1]:

  • Steric Hindrance: The bulky methoxy group physically shields the carbonyl carbon, restricting the trajectory of the incoming amine nucleophile.

  • Electronic Deactivation: The electron-donating nature of the methoxy oxygen reduces the electrophilicity of the activated carbonyl.

Because the desired bimolecular nucleophilic attack is kinetically slowed, undesired unimolecular pathways—such as the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea—become highly competitive[2].

Workflow Acid 5-Chloro-2-methoxybenzoic acid + Coupling Reagent (EDC) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Activation Amide Target Benzamide (Desired Pathway) O_Acyl->Amide + Amine (Fast) N_Acyl N-Acylurea Byproduct (Side Reaction) O_Acyl->N_Acyl Intramolecular Rearrangement (Slow Amine) Ester Esterification Byproduct (Alcohol Solvent) O_Acyl->Ester + ROH (Solvent)

Reaction pathways of 5-chloro-2-methoxybenzoic acid activation and potential side reactions.

Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HCl conditions, but my LC-MS shows a massive byproduct peak and very little of my desired amide. What is happening? A: You are likely observing the formation of an N-acylurea byproduct . When EDC activates the carboxylic acid, it forms an O-acylisourea intermediate. Because the ortho-methoxy group sterically hinders the amine from attacking quickly, the intermediate undergoes a rapid intramolecular O-to-N acyl shift[3].

  • The Fix: Never use carbodiimides (EDC, DCC, DIC) alone for this substrate. Always add an auxiliary nucleophile like HOBt or HOAt . These additives rapidly trap the O-acylisourea to form an active ester, which is immune to the N-acylurea rearrangement and highly reactive toward amines[4]. Alternatively, adding pyridine has been shown to suppress N-acylurea formation[3].

Q2: I switched to HATU to force the reaction, but now I am seeing a "+98 Da" guanidinium byproduct. How do I prevent this? A: HATU is an exceptionally powerful uronium-based coupling reagent, perfect for sterically hindered acids. However, if the amine is present in the mixture before the acid is fully activated, or if HATU is used in excess, the amine will react directly with the uronium salt of HATU to form an unreactive tetramethylguanidinium byproduct.

  • The Fix: Implement a pre-activation step . Mix the 5-chloro-2-methoxybenzoic acid, HATU, and base (DIPEA) for exactly 2–5 minutes before adding your amine. This ensures HATU is entirely consumed by the acid.

Q3: I am trying to couple 5-chloro-2-methoxybenzoic acid with an aniline derivative. Even with HATU, the yield is poor. What is the alternative? A: Anilines are electron-deficient and intrinsically weak nucleophiles. When combined with a sterically hindered acid, standard coupling reagents often fail.

  • The Fix: Transition to a catalytic EDC/DMAP system or the Acid Chloride method. DMAP acts as a highly efficient acyl transfer agent, forming an acylpyridinium intermediate that is significantly more electrophilic than standard active esters, forcing the reaction with weak nucleophiles[4].

Logic Start Low Amide Yield? Check1 Is N-acylurea present? Start->Check1 Sol1 Add HOBt/HOAt or switch to HATU Check1->Sol1 Yes Check2 Is amine electron-deficient? Check1->Check2 No Sol2 Use Acid Chloride method or EDC/DMAP Check2->Sol2 Yes Check3 Guanidinium byproduct? Check2->Check3 No Sol3 Pre-activate acid before adding amine Check3->Sol3 Yes

Troubleshooting logic tree for resolving low yields in 5-chloro-2-methoxybenzoic acid couplings.

Quantitative Comparison of Coupling Reagents

To select the optimal conditions for your specific amine, consult the empirical data summarized below:

Coupling SystemAmine TypeExpected Amide YieldMajor Side ProductMechanistic Note
EDC only Primary Aliphatic40–50%N-Acylurea (30–40%)Ortho-methoxy steric hindrance promotes O-to-N acyl shift[2].
EDC + HOBt Primary Aliphatic>85%MinimalHOBt forms an active ester, outcompeting the rearrangement[4].
HATU + DIPEA Secondary / Hindered>90%Guanidinium (if excess)HOAt ester is highly reactive; requires strict stoichiometry and pre-activation.
EDC + DMAP (cat.) Aniline (Weak Nu)60–75%Unreacted starting materialDMAP acts as an acyl transfer agent to overcome low nucleophilicity[4].

Self-Validating Experimental Protocol: HATU-Mediated Coupling

This protocol utilizes a pre-activation strategy to eliminate guanidinium formation and overcome the steric bulk of the ortho-methoxy group. It includes a built-in validation checkpoint to ensure system integrity before committing your valuable amine.

Reagents Required:

  • 5-Chloro-2-methoxybenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Solvation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 1 minute.

  • Pre-Activation: Add HATU (1.05 eq) in one portion. Stir at room temperature for exactly 3 to 5 minutes.

    • Self-Validation Checkpoint: Withdraw a 1 µL aliquot and quench it into 100 µL of methanol. Inject this into an LC-MS. You should observe the mass of the methyl ester of 5-chloro-2-methoxybenzoic acid. This proves the highly reactive HOAt-ester was successfully formed and is ready for nucleophilic attack. If you only see the free acid, your HATU has degraded due to moisture.

  • Amine Addition: Once activation is confirmed, add the amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Resolving Regioisomer Formation in Substituted Benzoyl Azepane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzoyl azepanes is a critical process in the development of various pharmacologically active compounds. The seven-membered azepane ring is a key scaffold in numerous bioactive molecules, including enzyme inhibitors and anticancer agents.[1][2] However, a significant challenge in their synthesis, particularly through Friedel-Crafts acylation, is the control of regioisomer formation. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers navigate this complex issue and achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of ortho-, meta-, and para-substituted benzoyl azepanes during Friedel-Crafts acylation?

The formation of multiple regioisomers is a common outcome in the Friedel-Crafts acylation of N-benzoyl azepane due to the complex interplay of electronic and steric effects. The N-acyl group on the azepane ring acts as a directing group in this electrophilic aromatic substitution reaction.

  • Electronic Effects : The N-acyl group is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group, which tends to direct incoming electrophiles to the meta position.[3][4] However, the nitrogen atom's lone pair can participate in resonance, donating electron density to the aromatic ring and favoring ortho and para substitution.[5][6] This dual electronic nature can lead to a mixture of isomers.

  • Steric Hindrance : The bulky azepane ring can sterically hinder the approach of the acylium ion electrophile to the ortho positions, often leading to a preference for the less hindered para position.[7][8][9]

Q2: How can I selectively synthesize the para-substituted benzoyl azepane?

Achieving high selectivity for the para isomer often involves manipulating the reaction conditions to favor kinetic control and exploit steric effects.

  • Choice of Lewis Acid Catalyst : The size and strength of the Lewis acid catalyst can significantly influence regioselectivity.[3] Bulky Lewis acids can form a large complex with the N-benzoyl azepane, further increasing steric hindrance at the ortho positions and thereby favoring para substitution.[10] For instance, using a bulkier catalyst like zinc chloride on alumina (ZnCl₂/Al₂O₃) might enhance para selectivity.[10]

  • Reaction Temperature : Lowering the reaction temperature generally favors the kinetically controlled product, which is often the para isomer due to the lower activation energy for attack at the sterically more accessible position.[3][10]

  • Solvent Choice : The polarity of the solvent can influence the reaction outcome.[3] Non-polar solvents may favor the formation of the para product.

Q3: Is it possible to favor the formation of the ortho- or meta-substituted isomers?

While the para isomer is often thermodynamically and kinetically favored, certain strategies can be employed to enrich the ortho or meta products.

  • Ortho Selectivity :

    • Directed Ortho Metalation (DoM) : A more advanced strategy involves using a directing group to facilitate lithiation at the ortho position, followed by quenching with a suitable benzoyl electrophile. This method offers excellent regiocontrol but requires a multi-step sequence.

    • High Temperatures : In some systems, such as the Fries rearrangement of phenolic esters, higher temperatures can favor the thermodynamically more stable ortho product due to chelation with the catalyst.[10] While not a direct Friedel-Crafts acylation, this principle can sometimes be adapted.

  • Meta Selectivity :

    • Strongly Deactivating Conditions : Enhancing the electron-withdrawing effect of the N-acyl group can promote meta substitution. This could potentially be achieved by using a very strong Lewis acid that coordinates strongly with the carbonyl oxygen, increasing its deactivating nature.[5][11] However, this can also reduce the overall reactivity of the aromatic ring.[12]

Q4: Are there alternative synthetic routes that offer better regiocontrol?

Yes, when Friedel-Crafts acylation fails to provide the desired regioselectivity, alternative multi-step synthetic strategies can be employed.

  • Synthesis from Pre-functionalized Starting Materials : A common and effective approach is to start with a commercially available substituted aniline or benzoic acid where the desired substitution pattern is already established. For example, to obtain a para-substituted benzoyl azepane, one could start with a para-substituted aniline, N-protect it, perform the acylation, and then proceed with the azepane ring formation. Recent advances have demonstrated the synthesis of polysubstituted azepanes from nitroarenes, offering another versatile route.[13][14]

  • Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form the C-C or C-N bond with high regioselectivity. This would involve preparing a halo-substituted benzoyl azepane and coupling it with an appropriate partner.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of Isomers) • Competing electronic effects of the N-acyl group.• Insufficient steric differentiation between ortho and para positions.Optimize Lewis Acid: Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂, ZnCl₂) to find one that provides better selectivity. Consider using a bulkier Lewis acid to increase steric hindrance at the ortho position.[3][10]• Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the kinetically controlled para product.[3][10]• Change Solvent: Experiment with solvents of different polarities. Non-polar solvents may favor para substitution.[3]
Low Reaction Yield • Deactivation of the aromatic ring by the N-acyl group.• Deactivation of the Lewis acid catalyst by moisture.• Substrate degradation under harsh reaction conditions.Use a More Reactive Acylating Agent: Employ an acyl chloride or anhydride instead of a carboxylic acid.[15][16]• Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.• Milder Lewis Acid: If substrate degradation is suspected, try a milder Lewis acid catalyst.[17]• Stoichiometry of Catalyst: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a stable complex with the catalyst.[17]
Formation of Polysubstituted Products • The initial acylation product is still sufficiently reactive for a second acylation.Control Stoichiometry: Use a 1:1 molar ratio of the N-benzoyl azepane to the acylating agent.[3]• Lower Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second acylation.[3]• Note: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group is deactivating.[3][17]
No Reaction • Insufficiently reactive aromatic substrate.• Inactive catalyst.Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.• Use a Stronger Lewis Acid: Switch to a more potent Lewis acid, such as AlCl₃.[18]• Check Catalyst Quality: Ensure the Lewis acid has not been deactivated by exposure to air or moisture.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation Favoring para-Substitution

This protocol is designed to maximize the yield of the para-substituted product by utilizing a bulky Lewis acid and low reaction temperatures.

  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the N-benzoyl azepane (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition : Add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Acylating Agent Addition : Add the acyl chloride (1.05 eq) dissolved in the same dry solvent dropwise to the reaction mixture over 30 minutes.

  • Reaction : Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching : Slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction : Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to isolate the desired para-substituted isomer.

Protocol 2: Directed Ortho Metalation (DoM) for ortho-Substituted Products

This advanced technique provides excellent regiocontrol for the synthesis of ortho-substituted benzoyl azepanes.

  • Substrate Preparation : Prepare an N-protected azepane with a suitable directing metalating group (DMG), such as a pivaloyl or carbamoyl group, attached to the nitrogen.

  • Lithiation : In a flame-dried flask under an inert atmosphere, dissolve the N-protected azepane in dry tetrahydrofuran (THF) and cool to -78 °C. Add a strong lithium base, such as sec-butyllithium or tert-butyllithium, dropwise. Stir at this temperature for 1-2 hours.

  • Electrophilic Quench : Add the desired benzoyl electrophile (e.g., benzoyl chloride or benzaldehyde followed by oxidation) to the lithiated species at -78 °C.

  • Warming and Quenching : Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification : Perform a standard aqueous workup followed by purification via column chromatography to obtain the ortho-substituted product.

Visualizing Regioselectivity Factors

The regiochemical outcome of the Friedel-Crafts acylation is determined by the relative stabilities of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at the ortho, meta, and para positions.

Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.

This diagram illustrates how electronic effects (both mesomeric and inductive) and steric hindrance contribute to the stability of the intermediates, ultimately directing the regiochemical outcome of the reaction.

By carefully considering the principles outlined in this guide and systematically optimizing reaction conditions, researchers can overcome the challenge of regioisomer formation in the synthesis of substituted benzoyl azepanes, paving the way for the efficient development of novel therapeutic agents.

References

  • MDPI. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • NSF PAR. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • PMC. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • idUS. (n.d.). This is an Accepted Manuscript of an article published in Nature Chemistry. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PMC. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2025). Friedel-Crafts Reactions with N-Heterocyclic Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Ortho para meta positions. Retrieved from [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Chadnet. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

Overcoming steric hindrance in 2-methoxy-substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxybenzamide Synthesis

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter bottlenecks when coupling ortho-substituted benzoic acids. The synthesis of 2-methoxy-substituted benzamides presents a classic intersection of steric bulk and electronic deactivation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your amide couplings reach completion.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why do standard EDC/HOBt couplings fail or stall at low yields when using 2-methoxybenzoic acid? A: The failure of standard carbodiimide chemistry here is primarily driven by steric hindrance, compounded by subtle electronic effects. When 2-methoxybenzoic acid reacts with EDC, it forms an O-acylisourea intermediate. The bulky methoxy group at the ortho position creates a significant steric shield around the carbonyl carbon, physically blocking the nucleophilic approach trajectory (the Bürgi-Dunitz angle) of the incoming amine[1]. Furthermore, the oxygen lone pairs of the methoxy group donate electron density into the aromatic ring via resonance (+R effect), which slightly reduces the electrophilicity of the activated carbonyl carbon. For sterically hindered substrates, the kinetically slow amine attack allows competing side reactions—such as the hydrolysis of the active ester or rearrangement to an unreactive N-acylurea—to dominate[1].

Q2: Which coupling reagents are best suited for overcoming this specific ortho-hindrance? A: You must switch to highly reactive uronium/aminium salts or acid chloride methodologies.

  • HATU: Generates a highly reactive HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides an anchoring neighboring-group effect that accelerates amine attack, making it vastly superior to HOBt for hindered systems[1][2].

  • COMU: A safer, non-explosive alternative to HATU that generates an Oxyma-active ester. It offers comparable coupling efficiency for hindered substrates but with water-soluble byproducts, easing purification[3].

  • Acid Chlorides (Schotten-Baumann): For extremely hindered or electron-deficient amines (e.g., anilines), bypassing coupling reagents entirely to form the 2-methoxybenzoyl chloride is often the only thermodynamically viable route[2][4].

DecisionTree Start 2-Methoxybenzoic Acid + Amine Partner CheckAmine Evaluate Amine Nucleophilicity & Sterics Start->CheckAmine Primary Unhindered Primary (e.g., Benzylamine) CheckAmine->Primary Hindered Hindered/Secondary (e.g., Piperidine) CheckAmine->Hindered Deficient Electron-Deficient (e.g., Aniline) CheckAmine->Deficient EDC EDC/HOBt or DIC/Oxyma RT, 12-16h Primary->EDC HATU HATU / DIPEA or COMU, 40°C Hindered->HATU AcidChloride SOCl2 or (COCl)2 then Amine + Base Deficient->AcidChloride

Decision matrix for selecting the optimal activation strategy based on the amine partner.

Q3: My HATU coupling is stalling at 40% conversion. How can I push the reaction to completion? A: A stalled HATU reaction usually indicates moisture-induced hydrolysis of the active ester or insufficient base strength.

  • Strict Anhydrous Conditions: Water rapidly hydrolyzes the HOAt-ester back to the starting carboxylic acid[1]. Ensure your DMF/DCM is strictly anhydrous and flush the system with argon.

  • Base Optimization: Ensure you are using at least 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The base must fully deprotonate the carboxylic acid to initiate HATU attack and neutralize the hexafluorophosphate counterion.

  • Thermal Push: Gently heat the reaction to 40–50 °C. The activation energy required for the amine to penetrate the ortho-methoxy steric shield is higher than standard couplings.

Part 2: Quantitative Reagent Comparison

To minimize trial and error, consult the following empirical data matrix when designing your synthesis workflow.

Activation StrategyReactive IntermediateYield Potential (Hindered Amines)Byproduct Profile & Removal StrategyRacemization Risk (if chiral)
EDC / HOBt HOBt-esterLow (<30%)Water-soluble urea; removed via aqueous acidic/basic washes[4].Low
HATU / DIPEA HOAt-esterHigh (70-90%)Tetramethylurea (TMU); often requires silica gel chromatography[1].Very Low
COMU / DIPEA Oxyma-esterHigh (75-90%)Water-soluble morpholine derivatives; removed via aqueous wash[3].Low
Oxalyl Chloride Acid ChlorideVery High (>90%)Volatile gases (CO, CO₂, HCl); removed via vacuum concentration[4].High

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in checkpoints (TLC/LC-MS and specific wash rationales) ensure that you can verify the success of each step before proceeding.

Protocol A: HATU-Mediated Coupling (For Hindered Secondary Amines)

Use this protocol when coupling 2-methoxybenzoic acid with bulky aliphatic amines (e.g., substituted piperidines).

Materials: 2-Methoxybenzoic acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

  • Pre-activation: Dissolve 2-methoxybenzoic acid and DIPEA in anhydrous DMF under an argon atmosphere. Cool to 0 °C. Add HATU in one portion.

    • Causality Check: Stir for 15 minutes. The solution will typically turn a distinct yellow color, indicating the successful formation of the HOAt-active ester.

  • Amine Addition: Add the amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature. If the amine is highly hindered, heat the reaction block to 40 °C.

  • Monitoring: Check via LC-MS after 4 hours. You should observe the depletion of the HOAt-ester mass and the appearance of the product mass.

  • Workup: Dilute the reaction with Ethyl Acetate (10x volume).

    • Wash with 1M HCl (3x)

      
      Removes unreacted amine and excess DIPEA.
      
    • Wash with saturated aqueous NaHCO₃ (3x)

      
      Removes unreacted carboxylic acid and acidic HOAt byproducts.
      
    • Wash with Brine (5x)

      
      Crucial step to pull residual DMF out of the organic layer.
      
  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography if TMU byproducts persist.

HATU_Mech Acid 2-Methoxybenzoic Acid Deprot Deprotonation (DIPEA) Acid->Deprot HATU_Act HATU Activation (- TMU) Deprot->HATU_Act HOAt_Ester HOAt-Active Ester (Yellow Intermediate) HATU_Act->HOAt_Ester Amine_Att Nucleophilic Attack (Amine) HOAt_Ester->Amine_Att Product 2-Methoxybenzamide Product Amine_Att->Product

Mechanistic workflow of HATU-mediated activation and subsequent amide bond formation.

Protocol B: Acid Chloride Generation & Coupling (For Electron-Deficient Amines)

Use this protocol when coupling 2-methoxybenzoic acid with unreactive anilines or highly deactivated nucleophiles where HATU fails[2][5].

Materials: 2-Methoxybenzoic acid (1.0 eq), Oxalyl chloride (1.5 eq), Catalytic DMF (2 drops), Amine (1.1 eq), Triethylamine (TEA) (2.5 eq), Anhydrous DCM (0.2 M).

  • Acid Chloride Formation: Suspend 2-methoxybenzoic acid in anhydrous DCM under argon at 0 °C. Add oxalyl chloride dropwise, followed by 2 drops of anhydrous DMF.

    • Causality Check: The DMF acts as a catalyst, forming a Vilsmeier-Haack-type intermediate. You will observe immediate effervescence (release of CO and CO₂ gases).

  • Volatile Removal: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl gas. Do not skip this step, or the excess oxalyl chloride will react with your amine.

  • Coupling: Redissolve the crude 2-methoxybenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine and TEA in DCM, and add this solution dropwise to the acid chloride[4].

  • Workup: After 2 hours at room temperature, quench with water. Separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the highly pure benzamide.

References

  • Due-Hansen, Maria E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing,[Link]

  • Ning, X., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access,[Link]

Sources

Validation & Comparative

Comparative Guide: Azepane vs. Piperidine Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Azepane (7-membered ring) and Piperidine (6-membered ring) moieties when attached to a Benzamide scaffold. Designed for medicinal chemists and pharmacologists, this analysis focuses on the biological implications of ring expansion—specifically regarding potency, selectivity, and physicochemical properties.

While piperidine benzamides represent a "workhorse" scaffold in FDA-approved drugs (e.g., Itopride, Mosapride), azepane analogs often serve as critical "bioisosteres" to exploit larger hydrophobic pockets or alter substituent vectors, frequently resulting in sub-nanomolar potency shifts at the cost of entropic penalties.

Structural & Physicochemical Analysis[1]

The transition from a 6-membered piperidine to a 7-membered azepane is not merely a change in molecular weight; it fundamentally alters the ligand's conformational landscape.

Conformational Flexibility & Entropy
  • Piperidine (Chair Conformation): Exists predominantly in a rigid chair conformation. Substituents at the 4-position are well-defined (equatorial vs. axial). This rigidity minimizes the entropic penalty (

    
    ) upon protein binding.
    
  • Azepane (Twist-Chair/Chair): Highly flexible with multiple low-energy conformers (twist-chair, chair, boat).

    • Advantage:[1] Can "mold" to fit irregular or induced-fit binding pockets.

    • Disadvantage: Higher entropic cost upon binding (must freeze out multiple degrees of freedom), which must be offset by stronger enthalpic interactions (e.g., additional van der Waals contacts or H-bonds).

Lipophilicity & Basicity
PropertyPiperidine BenzamideAzepane BenzamideImpact on Bioactivity
LogP (Lipophilicity) Baseline+0.4 to +0.6Azepane increases permeability but may increase metabolic clearance (CYP450).
pKa (Basicity) ~11.2 (Piperidine)~11.1 (Azepane)Negligible difference in ionization state at physiological pH (both protonated).
Steric Bulk CompactExpandedAzepane requires a larger binding pocket volume (~15-20 ų increase).

Case Studies: Biological Activity Comparison

Case Study A: Histamine H3 Receptor Antagonists (GPCR)

Objective: Optimize binding affinity by extending the linker into the receptor's hydrophobic region. Study Context: A comparative SAR study linked benzothiazole-benzamide cores to basic amines via alkoxy spacers.

  • Experimental Data:

    • Piperidine Analog:

      
      
      
    • Azepane Analog:

      
      
      
  • Mechanism: The 7-membered azepane ring provided a superior hydrophobic fit within the H3 receptor's antagonist binding pocket, forming extensive van der Waals interactions that outweighed the entropic penalty of the flexible ring.

  • Outcome: 6-fold potency improvement via ring expansion.

Case Study B: 11 -HSD1 Inhibitors (Metabolic Disease)

Objective: Inhibit the conversion of cortisone to cortisol in adipose tissue. Study Context: Comparison of sulfonamide/benzamide scaffolds.

  • Piperidine Series: High potency (

    
    ) but often suffered from poor selectivity against 11
    
    
    
    -HSD2.
  • Azepane Series:

    • Compound 30:

      
      [2]
      
    • Selectivity: >500-fold vs. 11

      
      -HSD2.
      
  • Insight: The azepane ring occupied a distinct "selectivity pocket" near the catalytic site that the rigid piperidine could not access without steric clash.

Decision Matrix: Scaffold Selection

The following decision tree illustrates the logical flow for selecting between Azepane and Piperidine during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Nitrogen Heterocycle Selection Constraint Is the Binding Pocket Sterically Constrained? Start->Constraint Hydrophobicity Is the Pocket Large & Hydrophobic? Constraint->Hydrophobicity No (Open) Piperidine Select PIPERIDINE (Rigid, Lower LogP) Constraint->Piperidine Yes (Narrow) Metabolism Is Metabolic Stability (Microsomal) a Concern? Hydrophobicity->Metabolism No Azepane Select AZEPANE (Flexible, Higher LogP) Hydrophobicity->Azepane Yes (Fill Space) Metabolism->Piperidine Yes (Avoid CYP oxidation) Metabolism->Azepane No (Potency driven)

Figure 1: Strategic decision matrix for selecting between piperidine and azepane scaffolds based on binding pocket topology and ADME constraints.

Experimental Protocols

To validate the biological differences, the following protocols are recommended. These ensure data integrity and reproducibility.

Synthesis: Reductive Amination (General Procedure)

This method is preferred for introducing both rings onto benzaldehyde precursors to ensure identical linker chemistry.

  • Reagents: 4-Formylbenzamide derivative (1.0 eq), Amine (Piperidine or Azepane, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/1,2-DCE (Solvent).

  • Procedure:

    • Dissolve aldehyde in anhydrous DCE.

    • Add amine and catalytic acetic acid (1 drop). Stir for 30 min at RT (Imine formation).

    • Cool to 0°C. Add STAB portion-wise.

    • Stir overnight at RT under

      
       atmosphere.
      
    • Quench: Sat.

      
      . Extract with DCM (
      
      
      
      ).
    • Purification: Flash chromatography (MeOH/DCM gradient). Azepane derivatives typically elute slightly faster due to higher lipophilicity.

In Vitro Binding Assay (Radioligand Displacement)

Standardized for GPCR targets (e.g., H3, D2).

  • Membrane Prep: HEK293 cells stably expressing the human receptor.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Incubation:

    • Total Volume: 200

      
      L.
      
    • Add 50

      
      L membrane suspension (
      
      
      
      g protein).
    • Add 50

      
      L radioligand (at 
      
      
      
      concentration).
    • Add 50

      
      L Test Compound (Azepane/Piperidine analog) in DMSO (10 concentrations, 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60-90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Calculate

    
     using non-linear regression (4-parameter logistic fit). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action: 11 -HSD1 Inhibition Pathway[4]

Understanding the physiological context of these inhibitors is crucial. The diagram below details the pathway where Azepane/Piperidine benzamides exert their effect.

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds Enzyme->Cortisol Reductase Activity (NADPH dependent) Inhibitor Benzamide Inhibitor (Azepane/Piperidine) Inhibitor->Enzyme Blocks Catalytic Site (IC50: 3-10 nM) Response Adipogenesis & Insulin Resistance Receptor->Response Gene Transcription

Figure 2: Biological pathway of 11


-HSD1. Benzamide inhibitors block the conversion of inert Cortisone to active Cortisol, reducing metabolic syndrome symptoms.

References

  • Vertex Pharmaceuticals. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. PubMed. Link

  • Taylor & Francis. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Abbott Laboratories. (2005).[3] Identification of aminopiperidine benzamides as MCHr1 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • American Chemical Society. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: FTIR Spectrum Analysis of Benzoyl Azepane Amide Bonds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Benzoyl azepane represents a critical scaffold in medicinal chemistry, often serving as a core pharmacophore in antihistamines and CNS-active agents.[1] Structurally, it presents a tertiary amide within a 7-membered hexamethyleneimine ring , acylated by a benzoyl group.[1]

Characterizing this specific amide bond (


) is non-trivial due to three factors:
  • Tertiary Nature: The absence of the N-H stretch (3300–3500 cm⁻¹) and Amide II band removes standard diagnostic markers used for primary/secondary amides.[2]

  • Conjugation: The benzoyl group conjugates with the carbonyl, shifting the Amide I band to lower wavenumbers (

    
     cm⁻¹), often overlapping with aromatic ring vibrations.
    
  • Conformational Mobility: The 7-membered azepane ring is conformationally flexible ("floppy"), leading to broader bandwidths compared to rigid lactams.[1]

This guide compares the three primary vibrational spectroscopy modalities—Diamond ATR-FTIR , Transmission FTIR , and Raman Spectroscopy —to determine the optimal workflow for validating benzoyl azepane synthesis.

Comparative Analysis of Modalities

Method A: Diamond ATR-FTIR (The Industry Standard)

Best For: High-throughput screening, viscous oils, raw material ID.[1]

  • Mechanism: Uses an evanescent wave generated at the interface of a high-refractive-index crystal (Diamond/ZnSe) and the sample.

  • Performance:

    • Pros: Zero sample preparation.[1] Ideal for benzoyl azepanes, which are often viscous oils or low-melting solids that are difficult to mull.[1]

    • Cons:Peak Shift Phenomenon. Due to the wavelength-dependent depth of penetration (

      
      ), peaks at lower wavenumbers appear more intense, and band positions may shift 2–5 cm⁻¹ lower compared to transmission spectra.[1]
      
    • Resolution: Standard (4 cm⁻¹).[1]

Method B: Transmission FTIR (KBr Pellet / Liquid Cell)

Best For: Quantitative analysis, publication-quality spectra, structural elucidation.[1]

  • Mechanism: Direct absorption of IR beam passing through the sample matrix.

  • Performance:

    • Pros: True Lambert-Beer behavior.[1] No penetration depth correction required.[1] Higher resolution of the "Fingerprint Region" (1500–600 cm⁻¹) where azepane ring puckering modes reside.[1]

    • Cons: Hygroscopic KBr introduces water artifacts (1640 cm⁻¹) which interfere directly with the Benzoyl Amide I peak.[1] Liquid cells are prone to bubble formation with viscous azepanes.[1]

Method C: Raman Spectroscopy (The Orthogonal Validator)

Best For: Confirming the ring structure and distinguishing from secondary amide impurities.

  • Mechanism: Inelastic light scattering (polarizability change).[1]

  • Performance:

    • Pros: Complementary selection rules. The Amide I (

      
      ) is weak in Raman, but the aromatic ring breathing  (1000 cm⁻¹) and azepane ring skeletal modes  are intense.[1]
      
    • Cons: Fluorescence interference from the benzoyl moiety can overwhelm the signal if the sample is impure.

Data Presentation: Spectral Assignments

The following table synthesizes experimental expectations for a pure Benzoyl Azepane derivative.

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Amide I (

Stretch)
1635 – 1645 StrongPrimary Indicator. Lower than non-conjugated amides (usually ~1650) due to benzoyl conjugation.[1]
Aromatic

Stretch
1600 & 1580MediumConfirms Benzoyl group presence.[1] Often appears as a shoulder to Amide I.
Amide II (

Bend)
ABSENT N/ACritical Purity Check. Appearance of a band at ~1550 cm⁻¹ indicates unreacted secondary amine (impurity).[1]

Stretch (

)
2920, 2850StrongAzepane ring methylene groups (

).[1]

Stretch (Amide III)
1400 – 1420MediumDifficult to assign; mixed mode with ring vibrations.[1]
Mono-sub. Benzene 700 & 750StrongOut-of-plane C-H bending.[1] Confirms substitution pattern.

Experimental Protocol: ATR-FTIR Validation Workflow

Objective: Rapidly validate the formation of the tertiary amide bond in a synthesized benzoyl azepane candidate.

Prerequisites:

  • FTIR Spectrometer with Diamond ATR Accessory.[1]

  • Solvent: Isopropanol (for cleaning).[1]

  • Sample: >5 mg of Benzoyl Azepane (Oil or Solid).[1]

Step-by-Step Methodology:

  • System Blanking:

    • Clean crystal with isopropanol; dry completely.[1]

    • Collect background spectrum (Air) at 4 cm⁻¹ resolution, 32 scans.

  • Sample Application:

    • If Liquid/Oil: Deposit 1 drop directly onto the center of the diamond crystal.

    • If Solid: Place roughly 2 mg of powder on the crystal. Lower the pressure clamp until the force gauge reads optimal contact (usually ~80-100 N).

  • Acquisition:

    • Scan range: 4000–600 cm⁻¹.[1]

    • Accumulation: 64 scans (improves S/N ratio for the fingerprint region).[1]

  • Post-Processing (Crucial):

    • Apply ATR Correction (software algorithm) to normalize peak intensities against penetration depth.[1]

    • Why? Without this, the Amide I peak (1640 cm⁻¹) will appear disproportionately weaker than the C-H stretches (2900 cm⁻¹) compared to literature transmission data.[1]

  • Validation Logic:

    • Pass: Strong peak at ~1640 cm⁻¹ + Silence at 3300 cm⁻¹ + Silence at 1550 cm⁻¹.[1]

    • Fail (Hydrolysis): Broad peak at 3300-3500 cm⁻¹ (OH/NH) + Shift of C=O to ~1700 cm⁻¹ (Carboxylic acid).[1]

    • Fail (Incomplete Reaction): Medium peak at ~3300 cm⁻¹ (Amine NH) + Peak at 1550 cm⁻¹ (Amide II-like or amine scissoring).[1]

Visualization: Amide Bond Validation Logic

The following diagram illustrates the decision tree for interpreting the FTIR spectrum of a putative benzoyl azepane.

AmideValidation Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) CheckRegion1 Check 3300-3500 cm⁻¹ (N-H / O-H Region) Start->CheckRegion1 CleanRegion Region Silent (No broad bands) CheckRegion1->CleanRegion Clear SignalRegion Signal Present CheckRegion1->SignalRegion Peaks Detected CheckAmideI Check 1630-1650 cm⁻¹ (Amide I) CleanRegion->CheckAmideI ResultImpurity FAIL: Secondary Amine/Amide Impurity SignalRegion->ResultImpurity Sharp (NH) ResultHydrolysis FAIL: Hydrolysis/Acid Formation SignalRegion->ResultHydrolysis Broad (OH) StrongPeak Strong Peak (~1640 cm⁻¹) CheckAmideI->StrongPeak Conjugated Amide ShiftedPeak Shifted Peak (>1680 cm⁻¹) CheckAmideI->ShiftedPeak Ester/Acid CheckAmideII Check ~1550 cm⁻¹ (Amide II) StrongPeak->CheckAmideII ShiftedPeak->ResultHydrolysis AbsentII Band Absent CheckAmideII->AbsentII Tertiary Nature Confirmed PresentII Band Present CheckAmideII->PresentII Secondary Amide Contam. ResultSuccess VALIDATED: Tertiary Benzoyl Amide AbsentII->ResultSuccess PresentII->ResultImpurity

Caption: Logical workflow for validating tertiary amide formation in benzoyl azepane synthesis using FTIR spectral checkpoints.

References

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Pike Technologies. (n.d.).[1] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link]

  • Specac Ltd. (n.d.).[1] FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Dalterio, R., et al. (2007).[1] Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives. Applied Spectroscopy. Retrieved from [Link]

Sources

Exploring the Chemical Space of Saturated Nitrogen Heterocycles: A Comparative SAR Guide of Azepane vs. Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the substitution of saturated nitrogen heterocycles is a fundamental tactic for modulating a drug candidate's physicochemical and pharmacokinetic properties. The transition from a 5-membered pyrrolidine ring to a 7-membered azepane ring introduces critical changes in conformational flexibility, steric bulk, lipophilicity, and amine basicity (pKa).

This guide provides an objective, data-driven comparison of azepane and pyrrolidine analogs across multiple therapeutic targets, equipping drug development professionals with actionable Structure-Activity Relationship (SAR) insights and self-validating experimental workflows.

Physicochemical Properties and Mechanistic Causality

When optimizing a lead compound, the decision to swap a pyrrolidine for an azepane (or vice versa) is driven by three mechanistic factors:

  • Steric Bulk & Conformational Space : Pyrrolidine adopts a relatively rigid envelope conformation, presenting a compact profile ideal for tight binding pockets. Azepane, containing two additional methylene units, explores a wider conformational space (twist-chair/boat). While azepane can effectively fill larger hydrophobic cavities, it may incur an entropic penalty upon binding if the pocket restricts its flexibility.

  • Lipophilicity (LogP) : The addition of two

    
     groups significantly increases the lipophilicity of azepane analogs. This often enhances blood-brain barrier (BBB) permeability, a critical factor for Central Nervous System (CNS) targets.
    
  • Basicity : The nitrogen atom in an azepane ring is generally slightly more basic than in a pyrrolidine ring due to the increased electron-donating effect of the larger alkyl chain. This can strengthen critical electrostatic interactions (e.g., salt bridges) with acidic amino acid residues (like Aspartate or Glutamate) within the target protein's active site.

SAR_Logic Start Target Pocket Analysis Steric Steric Constraint? Start->Steric Pyrrolidine Select Pyrrolidine (5-membered ring) Steric->Pyrrolidine Tight Pocket Lipophilicity Need higher lipophilicity & basicity? Steric->Lipophilicity Spacious Pocket Lipophilicity->Pyrrolidine No Azepane Select Azepane (7-membered ring) Lipophilicity->Azepane Yes

Logical decision tree for selecting Pyrrolidine vs. Azepane based on pocket size and lipophilicity.

Comparative SAR Case Studies

Case Study A: Epigenetic Targets (SETD8 Methyltransferase Inhibitors)

In the development of quinazoline-based SETD8 inhibitors, the spatial tolerance of the binding pocket strictly dictates the optimal ring size [1].

  • Observation : At the solvent-exposed 4-amino moiety of the quinazoline scaffold, pyrrolidine and azepane analogs exhibited equipotent activity. However, at the sterically constrained 2-position, replacing the pyrrolidine ring with an azepane ring caused a complete loss of potency.

  • Causality : The 2-position projects into a narrow, rigid sub-pocket of the SETD8 enzyme. The larger van der Waals volume of the 7-membered azepane creates severe steric clashes, whereas the 5-membered pyrrolidine fits optimally without disrupting the binding pose.

Case Study B: CNS Targets (Histamine H3 & Sigma Receptors)

For neurodegenerative diseases, multi-target directed ligands (MTDLs) often utilize basic amine "heads" to interact with key aspartate residues in deep hydrophobic pockets.

  • Observation : In a series of benzothiazole derivatives targeting the Histamine H3 Receptor (H3R), the azepane-linked analog demonstrated superior affinity (

    
    ) compared to its pyrrolidine counterpart [2]. Similarly, in benzo[d]thiazol-2(3H)one-based sigma receptor ligands, reducing the ring size from an azepane to a pyrrolidine resulted in diminished affinity for both 
    
    
    
    and
    
    
    subtypes [3].
  • Causality : The binding sites of H3R and Sigma receptors feature spacious, lipophilic cavities. The azepane ring's increased hydrophobicity maximizes van der Waals contacts, while its slightly higher basicity strengthens the critical salt bridge with the conserved Aspartate residue (e.g., Asp114 in H3R).

Case Study C: Oncology Targets (Survivin Inhibitors)

During the optimization of the MX-106 hydroxyquinoline scaffold for survivin inhibition, researchers evaluated the impact of the terminal amine ring size [4].

  • Observation : Replacing the terminal pyrrolidine ring with an azepane ring resulted in decreased cytotoxic activity against cancer cell lines (

    
     dropped from 
    
    
    
    to
    
    
    ).
  • Causality : The binding interface for this specific scaffold favors a compact 5-membered or 6-membered ring. The excessive bulk of the azepane ring likely perturbs the optimal trajectory of the hydroxyquinoline core.

Quantitative SAR Comparison

Table 1: Impact of Ring Size on Target Affinity and Inhibition

TargetScaffold / Compound SeriesPyrrolidine Analog (5-membered)Azepane Analog (7-membered)SAR Conclusion
SETD8 (2-position)Quinazoline derivative


Tight pocket; larger azepane is highly disfavored [1].
SETD8 (4-position)Quinazoline derivative


Solvent-exposed; ring size has negligible impact [1].
H3R Benzothiazole MTDL


Spacious lipophilic pocket; azepane enhances affinity [2].
Sigma-1 (

)
Benzo[d]thiazol-2(3H)one


Azepane maximizes hydrophobic contacts [3].
Survivin MX-106 Hydroxyquinoline


Pyrrolidine is optimal; azepane slightly decreases cytotoxicity [4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the experimental evaluation of these analogs must follow a rigorous, self-validating workflow. Below is the standardized protocol for synthesizing and biochemically evaluating pyrrolidine vs. azepane analogs.

Step 1: Parallel Synthesis & Late-Stage Functionalization
  • Scaffold Preparation : Synthesize the core electrophilic scaffold (e.g., 2-chloroquinazoline or bromo-benzothiazole) using standard cross-coupling or condensation conditions.

  • Nucleophilic Aromatic Substitution (

    
    ) : React the core scaffold with 1.5 equivalents of either pyrrolidine or azepane in the presence of N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours.
    
  • Purification & Validation : Purify the crude products via preparative reverse-phase HPLC.

    • Self-Validation Check: Confirm >95% purity via LC-MS. Verify the structural integrity—specifically looking for the distinct methylene multiplet integrations that differentiate 5-membered from 7-membered rings—using

      
       and 
      
      
      
      NMR spectroscopy.
Step 2: Biochemical Assay (Radioligand Binding for Receptors)
  • Membrane Preparation : Isolate cell membranes from HEK-293 cells stably expressing the target receptor (e.g., human H3R).

  • Incubation : In a 96-well plate, incubate 10 µg of membrane protein with a fixed concentration of radioligand (e.g., 1 nM

    
    -N-methylhistamine) and varying concentrations of the synthesized analogs (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at room temperature.
    
  • Filtration & Detection : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Data Analysis : Calculate

    
     values using non-linear regression.
    
    • Self-Validation Check: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation. Include a known reference standard (e.g., Pitolisant for H3R) in every plate to validate assay sensitivity, dynamic range, and inter-assay reproducibility.

Assay_Workflow Syn Chemical Synthesis Late-stage SNAr or cross-coupling Pur Pur Syn->Pur Assay Biochemical Assay Radioligand binding or Enzymatic inhibition Pur->Assay Data Data Analysis IC50/Ki Determination Non-linear regression Assay->Data

Self-validating experimental workflow for synthesizing and evaluating heterocyclic analogs.

References

  • Structure-activity relationship studies of SETD8 inhibitors Source: NIH / PubMed Central URL
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Source: Semantic Scholar URL
  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)
  • Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold Source: NIH / PubMed Central URL

Crystal Structure Analysis of Substituted Benzoyl Azepanes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Substituted Benzoyl Azepanes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The benzoyl azepane scaffold—a seven-membered nitrogen heterocycle fused with a benzoyl moiety—represents a critical pharmacophore in medicinal chemistry, exhibiting potential as an anticonvulsant, anti-inflammatory, and anticancer agent. However, the conformational flexibility of the seven-membered azepane ring (adopting twist-chair or twist-boat forms) presents unique challenges in structural characterization compared to rigid six-membered analogues like piperidines.

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Density Functional Theory (DFT) and Powder X-ray Diffraction (PXRD) for analyzing these derivatives. It provides validated experimental protocols for synthesis and crystallization, ensuring researchers can reproduce high-quality structural data.

Part 1: Comparative Analytical Framework

For substituted benzoyl azepanes, no single analytical technique provides a complete picture. The "performance" of your analysis depends on selecting the right tool for the specific structural question (e.g., absolute configuration vs. bulk purity).

Table 1: Performance Matrix of Analytical Methods for Azepanes
FeatureSC-XRD (Gold Standard) DFT (Computational) PXRD (Bulk Analysis)
Primary Output Precise 3D atom coordinates, bond lengths/angles.Energy-minimized theoretical conformation.Bulk phase identity, crystallinity, polymorph detection.
Conformational Insight High: Captures the frozen solid-state conformer (often influenced by packing).High: Predicts the gas-phase global minimum (free from packing forces).Low: Indirect inference only.
Sample Requirement High-quality single crystal (0.1–0.5 mm).None (Computational resources only).Polycrystalline powder (~10–50 mg).
Resolution/Accuracy <0.005 Å bond precision (at <100K).Depends on basis set (e.g., B3LYP/6-31G*).[2]Limited by peak overlap and crystallinity.
Throughput Low (Days to Weeks).Medium (Hours to Days).High (Minutes).[3][4]
Cost Efficiency Low (High instrument/consumable cost).High (Software license/CPU time).Medium.
Critical Insight: The "Packing Effect" Discrepancy

In benzoyl azepanes, a common discrepancy arises between SC-XRD and DFT.

  • DFT often predicts a twist-chair conformation as the global minimum in the gas phase.

  • SC-XRD may reveal a distorted boat or alternative chair form.

  • Causality: This is not an error but a feature. Intermolecular forces (Hydrogen bonding,

    
    -
    
    
    
    stacking) in the crystal lattice often stabilize a higher-energy conformer. Therefore, relying solely on DFT for drug docking studies of azepanes is risky; SC-XRD is required to validate the accessible bioactive conformations.

Part 2: Experimental Protocols

Synthesis of N-Benzoyl Azepanes (General Protocol)

Objective: Synthesize high-purity derivatives suitable for crystallization. The Schotten-Baumann reaction is preferred for its mild conditions, preventing racemization if chiral centers are present on the azepane ring.

  • Reagents: Azepane (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Addition: Dissolve azepane and Et₃N in DCM at 0°C. Add Benzoyl Chloride dropwise over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:4).

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid), then Brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel). Note: High purity (>98%) is essential for growing diffraction-quality crystals.

Crystallization Strategy (The "Slow Evaporation" Method)

Context: Azepanes are highly soluble in organic solvents, making crystallization difficult. The "Antisolvent Diffusion" or "Slow Evaporation" methods are most effective.

Protocol:

  • Solvent Selection: Dissolve 20 mg of the purified compound in a minimal amount (1–2 mL) of a "Good Solvent" (e.g., Acetone, Ethanol, or DCM).

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a clean scintillation vial (removes dust nucleation sites).

  • Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes with a needle.

  • Incubation: Store in a vibration-free, temperature-controlled environment (18–20°C) for 3–7 days.

  • Harvesting: Inspect under a polarizing microscope. Look for block-like or prismatic crystals (avoid needles, which often indicate rapid, disordered growth).

Part 3: Structural Analysis Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points that ensure scientific integrity.

AzepaneAnalysis cluster_DFT Comparative Validation Start Purified Benzoyl Azepane Cryst Crystallization (Slow Evaporation) Start->Cryst DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Check Microscopy Check: Single Crystal? Cryst->Check Check->Cryst No (Re-seed/Change Solvent) XRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->XRD Yes Solve Structure Solution (SHELXT/Direct Methods) XRD->Solve Refine Refinement (SHELXL) Minimize R1/wR2 Solve->Refine Valid Validation (CheckCIF / Hirshfeld) Refine->Valid Overlay RMSD Calculation (Exp vs Calc) Valid->Overlay DFT->Overlay

Figure 1: Integrated workflow for the structural determination of benzoyl azepanes, combining experimental XRD with computational validation.

Part 4: Supramolecular Architecture & Data Interpretation

When analyzing the solved structure, focus on these three specific parameters which define the substituted benzoyl azepane system.

The Amide Plane & Ring Conformation
  • Amide Bond: The N-C=O moiety should be planar. Typical bond lengths: C=O (1.22–1.24 Å) and C-N (1.34–1.36 Å).

  • Azepane Ring: Calculate the Cremer-Pople puckering parameters .

    • Why? To quantitatively distinguish between Twist-Chair (TC) and Twist-Boat (TB) forms.

    • Observation: Bulky ortho-substituents on the benzoyl ring often force the azepane ring into a more rigid conformation to minimize steric clash with the carbonyl oxygen.

Supramolecular Synthons

The crystal packing is rarely random. It is driven by specific "synthons" (interacting motifs).

  • Centrosymmetric Dimers: Formed via weak

    
     interactions (since there is no N-H donor in tertiary amides).
    
  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5–3.8 Å between the phenyl rings of adjacent molecules.
    • Substitution Effect: Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring typically strengthen these stacking interactions, increasing the melting point and lattice energy compared to electron-donating analogs (-OMe).

Hirshfeld Surface Analysis

To objectively compare the "performance" of crystal packing between different derivatives, generate Hirshfeld surfaces (using software like CrystalExplorer).

  • Red spots on the

    
     surface indicate strong close contacts (hydrogen bonds).
    
  • Fingerprint Plots:

    • Spikes: Indicate H-bonds.[5][6][7][8]

    • Diffuse center: Indicates

      
      -
      
      
      
      stacking.[6]
    • Data: Quantify the % contribution of interactions.[9] For benzoyl azepanes, H...H contacts usually dominate (>50%), followed by C...H and O...H interactions.

References

  • Synthesis & Lithiation of Azepanes: Aeyad, T. (2012). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Link

  • Supramolecular Interactions: Tiekink, E. R. T. (2015).[5] Supramolecular interactions in the solid state. PMC (PubMed Central). Link

  • Conformational Analysis (DFT vs X-ray): Sitzmann, M., et al. (2012). Distribution of Bound Conformations in Conformational Ensembles for X-ray Ligands. Journal of Chemical Information and Modeling. Link

  • Benzamide Crystal Structures: BenchChem. (2025). Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination. Link

  • Benzoylthiourea Derivatives (Structural Analogs): Arslan, H., et al. (2015). Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. ResearchGate. Link

Sources

A Comparative Analysis of 1-(5-chloro-2-methoxybenzoyl)azepane and Clebopride Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of gastrointestinal prokinetic agents and dopamine receptor modulators, the substituted benzamide scaffold has proven to be a cornerstone for drug discovery. Clebopride, a potent dopamine D2 antagonist and partial 5-HT4 agonist, represents a key reference compound within this class. This guide provides a comparative overview of Clebopride and its analogs against a structurally related yet less characterized compound, 1-(5-chloro-2-methoxybenzoyl)azepane. The primary structural divergence lies in the substitution of Clebopride's N-benzylpiperidine moiety with an azepane ring. This alteration is hypothesized to impact receptor affinity, selectivity, and overall pharmacological profile.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known structure-activity relationships (SAR) of Clebopride analogs, present a framework for the direct comparison of these compounds, and provide detailed experimental protocols for the requisite in vitro assays.

Mechanism of Action: A Dual Approach to Gastrointestinal Motility

Clebopride and its analogs exert their therapeutic effects through a dual mechanism of action primarily targeting the dopamine D2 and serotonin 5-HT4 receptors.[1]

  • Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors in the gastrointestinal tract, has an inhibitory effect on motility. By antagonizing these receptors, Clebopride and its analogs reduce this inhibitory tone, thereby promoting gastrointestinal transit.[1] This action also contributes to their antiemetic properties by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.

  • Serotonin 5-HT4 Receptor Partial Agonism: Activation of 5-HT4 receptors, which are Gs-protein coupled, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] In the enteric nervous system, this signaling cascade facilitates the release of acetylcholine, a key neurotransmitter that enhances smooth muscle contraction and peristalsis. Clebopride has been shown to act as a partial agonist at these receptors.[2]

The following diagram illustrates the signaling pathways associated with D2 and 5-HT4 receptor activation:

Signaling_Pathways cluster_D2R Dopamine D2 Receptor (Gi-coupled) cluster_5HT4R Serotonin 5-HT4 Receptor (Gs-coupled) D2R D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Clebopride_Ant Clebopride / Analog (Antagonist) Clebopride_Ant->D2R Blocks AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA Activity cAMP_D2->PKA_D2 Motility_Inhibition Inhibition of GI Motility PKA_D2->Motility_Inhibition 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates Serotonin Serotonin Serotonin->5HT4R Activates Clebopride_Ag Clebopride / Analog (Partial Agonist) Clebopride_Ag->5HT4R Activates AC_5HT4 Adenylyl Cyclase Gs->AC_5HT4 Stimulates cAMP_5HT4 ↑ cAMP AC_5HT4->cAMP_5HT4 PKA_5HT4 ↑ PKA Activity cAMP_5HT4->PKA_5HT4 ACh_Release ↑ Acetylcholine Release PKA_5HT4->ACh_Release Motility_Stimulation Stimulation of GI Motility ACh_Release->Motility_Stimulation D2_Binding_Assay Membrane_Prep Membrane Preparation (HEK293-D2R cells) Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation (60-90 min, RT) Assay_Setup->Incubation Filtration Rapid Filtration (Glass fiber filters) Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (Calculate Ki) Quantification->Data_Analysis

Figure 2: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells stably expressing the human dopamine D2 receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) and determine the protein concentration (e.g., via BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer (for total binding).

      • 25 µL of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) for determining non-specific binding.

      • 25 µL of various concentrations of the test compound (e.g., 1-(5-chloro-2-methoxybenzoyl)azepane or Clebopride analog).

    • Add 25 µL of a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone, final concentration ~0.2-0.5 nM).

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: 5-HT4 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to act as an agonist or partial agonist at the 5-HT4 receptor by quantifying the production of intracellular cyclic AMP (cAMP).

Workflow:

cAMP_Assay Cell_Seeding Cell Seeding (HEK293-5-HT4R cells) Compound_Addition Compound Addition (Test & Reference) Cell_Seeding->Compound_Addition Incubation Incubation (30 min, 37°C) Compound_Addition->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis cAMP_Quantification cAMP Quantification (HTRF, ELISA, etc.) Cell_Lysis->cAMP_Quantification Data_Analysis Data Analysis (Calculate EC50) cAMP_Quantification->Data_Analysis

Figure 3: Workflow for 5-HT4 Receptor Functional Assay.

Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human 5-HT4 receptor in a 96-well cell culture plate and grow to 80-90% confluency.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed stimulation buffer (e.g., Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity).

    • Add 50 µL of stimulation buffer containing various concentrations of the test compound (e.g., 1-(5-chloro-2-methoxybenzoyl)azepane or Clebopride analog) or a reference agonist (e.g., serotonin).

    • Incubate the plate at 37°C in a humidified incubator for 30 minutes.

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luciferase-based kits).

    • Measure the amount of cAMP produced in each well using a plate reader compatible with the assay format.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.

    • Compare the Emax of the test compounds to that of a full agonist (e.g., serotonin) to determine if they are full or partial agonists.

Conclusion and Future Perspectives

Clebopride serves as a valuable benchmark compound with a well-defined dual mechanism of action at dopamine D2 and serotonin 5-HT4 receptors. The structural modification from an N-benzylpiperidine in Clebopride to an azepane ring in 1-(5-chloro-2-methoxybenzoyl)azepane presents an intriguing avenue for exploring novel pharmacological profiles. While direct experimental data for the azepane analog is currently lacking, this guide provides the necessary framework and detailed methodologies for a comprehensive comparative evaluation.

Future research should focus on the synthesis and in vitro characterization of 1-(5-chloro-2-methoxybenzoyl)azepane to populate the comparative data table presented herein. Such studies will elucidate the impact of the azepane moiety on receptor affinity, functional activity, and selectivity, thereby contributing to a deeper understanding of the structure-activity relationships within this important class of compounds and potentially identifying novel therapeutic candidates for gastrointestinal motility disorders.

References

  • Design, synthesis, and discovery of 5-piperazinyl-1,2,6,7-tetrahydro-5H-azepino[3,2,1-hi]indol-4-one derivatives: a novel series of mixed dopamine D2/D4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. Journal of Medicinal Chemistry. [Link]

  • Stereocontrolled dopamine receptor binding and subtype selectivity of clebopride analogues synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Clebopride stimulates 5-HT4-serotonin receptors in the human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • A Photoaffinity Ligand for Dopamine D2 Receptors: Azidoclebopride. Journal of Neurochemistry. [Link]

  • Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience. [Link]

  • Clebopride stimulates 5-HT4-serotonin receptors in the human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • DOPAMINE D2 RECEPTOR ANTAGONIST ACTIVITY AND MOLECULAR MODELING OF CERTAIN NEW CYCLOHEXANE DERIVED ARYLCARBOXAMIDES STRUCTURALLY. Digest Journal of Nanomaterials and Biostructures. [Link]

  • New benzo[h]n[3][4]aphthyridine and azepino[3,2-c]quinoline derivatives as selective antagonists of 5-HT4 receptors: binding profile and pharmacological characterization. Journal of Medicinal Chemistry. [Link]

  • PLS-Based Quantitative Structure-Activity Relationship for Substituted Benzamides of Clebopride Type. Application of Experimental Design in Drug Design. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • A phase I trial of a new antiemetic drug--clebopride malate--in cisplatin-treated patients. Annals of Oncology. [Link]

  • Understanding the Molecular Basis of 5-HT 4 Receptor Partial Agonists through 3D-QSAR Studies. Molecules. [Link]

  • Structure-Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D-2 Receptor. ResearchGate. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de]n[4][5]aphthridine scaffold. Bioorganic & Medicinal Chemistry. [Link]

  • Multivalent ligands for the serotonin 5-HT4 receptor. MedChemComm. [Link]

  • Patent Selections. Bentham Science. [Link]

  • Development of Structure‐Activity Relationships for a G protein‐Biased Agonist of the D2 Dopamine Receptor. The FASEB Journal. [Link]

  • Dopamine D2 receptors photolabeled by iodo-azido-clebopride. Molecular Pharmacology. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Preparation method of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride.
  • SPRAY-DRIED DISPERSIONS, FORMULATIONS, AND POLYMORPHS OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. USPTO Patent Application Full Text and Image Database. [Link]

  • Molecular structures of 5-HT4 receptor agonists. ResearchGate. [Link]

  • Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. PubChem. [Link]

  • Feature Reviews in Medicinal Chemistry. MDPI. [Link]

  • Effect of clebopride, antidopaminergic gastrointestinal prokinetics, on cardiac repolarization. Journal of Toxicological Sciences. [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 1-(5-chloro-2-methoxybenzoyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational requirement for advancing research and ensuring product quality. 1-(5-chloro-2-methoxybenzoyl)azepane, a substituted benzamide derivative of the versatile azepane scaffold, represents a class of compounds with significant potential in medicinal chemistry. The verification of its elemental composition is a critical step in synthesis validation, purity assessment, and regulatory compliance.

This guide provides an in-depth comparison of established analytical standards and methodologies for the elemental analysis of 1-(5-chloro-2-methoxybenzoyl)azepane. We will move beyond simple procedural lists to explore the causality behind methodological choices, compare classical and modern techniques, and provide actionable protocols grounded in authoritative standards.

Theoretical Composition: The Analytical Benchmark

Before any analysis, establishing the theoretical elemental composition is paramount. This calculated ideal serves as the benchmark against which all experimental data are measured. The structure of 1-(5-chloro-2-methoxybenzoyl)azepane corresponds to the molecular formula C₁₄H₁₈ClNO₂ .

Based on this formula, the theoretical elemental percentages are calculated as follows:

ElementAtomic Mass (amu)Molar Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011168.15462.80%
Hydrogen (H)1.00818.1446.78%
Chlorine (Cl)35.45335.45313.24%
Nitrogen (N)14.00714.0075.23%
Oxygen (O)15.99931.99811.95%
Total 267.756 100.00%

Table 1: Theoretical elemental composition of 1-(5-chloro-2-methoxybenzoyl)azepane.

Core Analysis (C, H, N): The Combustion Standard

The determination of carbon, hydrogen, and nitrogen is the most common starting point in the elemental analysis of organic compounds. The gold standard for this is the combustion method, often referred to as CHN analysis.

Principle of Combustion Analysis

This technique relies on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. The sample is broken down into its elemental gases (CO₂, H₂O, and N₂), which are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

The causality here is the conversion of complex organic matter into simple, stable gases in stoichiometric ratios, allowing for precise quantification. For a compound like 1-(5-chloro-2-methoxybenzoyl)azepane, the presence of nitrogen in the azepane ring and a high carbon content from the aromatic and aliphatic rings makes this analysis essential for confirming the core structure.

Caption: High-level workflow for CHN combustion analysis.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.

  • Sample Preparation: Accurately weigh 1-3 mg of 1-(5-chloro-2-methoxybenzoyl)azepane into a tin capsule using a microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will drop the sample into a high-temperature combustion furnace.

  • Data Processing: The instrument's software integrates the detector signals for CO₂, H₂O, and N₂ and calculates the percentage of each element based on the initial sample weight and calibration.

The Halogen Challenge: Comparing Chlorine Analysis Methods

Standard CHN analyzers do not detect halogens. The presence of chlorine (13.24% by mass) in 1-(5-chloro-2-methoxybenzoyl)azepane is a key structural feature that requires a dedicated analytical approach. Here, we compare the classical wet-chemistry method with a modern instrumental technique.

Caption: Conceptual comparison of classical vs. modern halogen analysis.

Method 1: Schöniger Flask Combustion (Oxygen Flask Method)

This classical method, outlined in authoritative sources like the United States Pharmacopeia (USP) chapter <471>, is a robust technique for decomposing halogen-containing organic compounds.[1][2][3]

Principle: The sample is combusted in a sealed, oxygen-filled flask.[4][5][6] The resulting hydrogen chloride (HCl) gas is trapped in an absorbing solution (e.g., dilute sodium hydroxide). The chloride ions in the solution are then quantified, typically by potentiometric titration with silver nitrate.[7][8]

  • Sample Preparation: Weigh approximately 5-10 mg of the compound onto a piece of halide-free filter paper and fold it securely.[1]

  • Apparatus Setup: Add 10 mL of a suitable absorbing solution (e.g., 0.1 M NaOH) to a 500 mL heavy-walled combustion flask.

  • Combustion: Flush the flask with pure oxygen. Ignite the paper's fuse and immediately plunge the sample holder into the flask, sealing it.[1][8] The combustion will proceed rapidly.

  • Absorption: Shake the flask vigorously for 5-10 minutes after combustion to ensure all HCl gas is absorbed into the solution.[8]

  • Titration: Carefully unseal the flask, rinse the stopper and sample holder into the flask body with deionized water. Acidify the solution (e.g., with dilute nitric acid) and perform a potentiometric titration with a standardized 0.01 M silver nitrate solution to determine the chloride concentration.

Method 2: Combustion Ion Chromatography (CIC)

CIC is a modern, automated instrumental technique that couples a combustion furnace directly to an ion chromatograph.[9][10] It offers higher throughput and sensitivity compared to the classical flask method.

Principle: The sample is combusted in a tube furnace, and the resulting gases are carried by a stream of argon or oxygen into an aqueous absorbing solution.[11][12] This solution is then automatically injected into an ion chromatograph (IC), where the chloride ions are separated from other potential anions and quantified by a conductivity detector.[13]

  • Instrument Setup: Calibrate the IC system with certified chloride standards. Set the combustion furnace to an appropriate temperature (e.g., 1000°C).

  • Sample Preparation: Accurately weigh 1-5 mg of the compound into a quartz sample boat.

  • Analysis: Place the boat in the furnace's autosampler. The instrument will introduce the sample into the furnace for combustion.

  • Absorption & Injection: The combustion gases are bubbled through the absorbing solution in the instrument, which is then automatically injected into the IC loop.

  • Data Processing: The software integrates the chloride peak from the chromatogram and calculates the concentration based on the calibration curve and initial sample weight.

Comparison of Chlorine Analysis Methods
FeatureSchöniger Flask CombustionCombustion Ion Chromatography (CIC)
Principle Manual combustion, wet-chemical titrationAutomated combustion, instrumental separation & detection
Throughput Low (manual, one at a time)High (fully automated)
Sensitivity Milligram level (ppm with care)Microgram to nanogram level (ppb)
Selectivity Good (titration is specific to halides)Excellent (IC separates Cl⁻ from F⁻, Br⁻, SO₄²⁻ etc.)
Safety Requires significant user care (risk of flask rupture)[1][6]High (automated, enclosed system)
Validation Relies on manual technique and skillHighly reproducible and easily validated[13]
Primary Standard USP <471>[1]ASTM D7359 (for total fluorine, chlorine, and sulfur)

Table 2: Objective comparison of analytical methods for chlorine determination.

System Validation and Trustworthiness

To ensure the integrity of the analytical results, a self-validating system must be employed.

  • Certified Reference Materials (CRMs): The entire analytical system (combustion, separation, detection) should be verified using a CRM. For a chlorinated compound, a material like NIST SRM 1941b (Organics in Marine Sediment), which has certified values for chlorinated compounds, can be used to validate the method's accuracy, though a pure organic CRM is preferable if available.[14][15][16]

  • System Suitability: Before running the sample, an analysis of a known standard should be performed to ensure the instrument is operating within specified parameters (e.g., peak resolution, retention time, and detector response in CIC).

  • Acceptance Criteria: For pharmaceutical applications, the experimentally determined values should typically be within ±0.4% of the theoretical values for each element.

Conclusion

The elemental analysis of 1-(5-chloro-2-methoxybenzoyl)azepane requires a multi-faceted approach. While standard combustion analysis provides a reliable determination of carbon, hydrogen, and nitrogen, the critical chlorine content necessitates a specialized technique.

For laboratories focused on research and development with lower sample throughput, the Schöniger Flask Combustion method provides a cost-effective and authoritative standard for chlorine analysis, directly traceable to pharmacopeial methods. However, for quality control environments, drug development, and high-throughput screening, the superior safety, automation, sensitivity, and selectivity of Combustion Ion Chromatography (CIC) make it the preferred modern standard. The choice of method ultimately depends on the specific laboratory context, balancing requirements for throughput, safety, and sensitivity. In all cases, validation with certified reference materials is non-negotiable for producing trustworthy and authoritative data.

References

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). Pharmacopeia. Retrieved from [Link]

  • Combustion ion chromatography for the analysis of halogens and sulphur. (n.d.). QA Group. Retrieved from [Link]

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Assays by Oxygen Flask Combustion. (n.d.). Scribd. Retrieved from [Link]

  • Oxygen Flask Combustion Method. (2022). Bentham Science Publishers. Retrieved from [Link]

  • Oxygen flask combustion method. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Oxygen Flask Combustion Unit. (n.d.). Exeter Analytical, Inc. Retrieved from [Link]

  • Marine Mammal Blubber Reference and Control Materials for Use in the Determination of Halogenated Organic Compounds and Fatty Acids. (2010). NIST. Retrieved from [Link]

  • Oxygen flask combustion method ppt.pdf. (n.d.). Slideshare. Retrieved from [Link]

  • Oxygen Combustion Flask Set. (n.d.). Chimiegrande. Retrieved from [Link]

  • Oxygen Flask Combustion Unit. (n.d.). Exeter Analytical (UK) Ltd. Retrieved from [Link]

  • 2.4 Oxygen flask method. (n.d.). digicollections.net. Retrieved from [Link]

  • Reference materials for emerging and legacy organic contaminants. (2023). NIST. Retrieved from [Link]

  • NIST Standard Reference Materials® Catalog. (n.d.). NIST. Retrieved from [Link]

  • Poster, D., et al. (2004). Newley Developed Standard Reference Materials for Organic Contaminant Analysis. Organohalogen Compounds. Retrieved from [Link]

  • Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(5-chloro-2-methoxybenzoyl)azepane

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide for Handling 1-(5-chloro-2-methoxybenzoyl)azepane

As a drug development professional or laboratory scientist, handling uncharacterized or intermediate active pharmaceutical ingredients (APIs) requires a rigorous, mechanistic approach to safety. 1-(5-chloro-2-methoxybenzoyl)azepane is a tertiary amide synthesized from azepane and a chlorinated benzoyl precursor. While the amide linkage provides chemical stability, the physicochemical properties of its substructures demand strict Personal Protective Equipment (PPE) and handling protocols.

This guide provides a self-validating operational framework for the safe handling, solubilization, and disposal of this compound.

Mechanistic Causality of Hazards & PPE Selection

To design an effective safety protocol, we must understand the causality behind the chemical's behavior. The hazards of 1-(5-chloro-2-methoxybenzoyl)azepane are inherited from and influenced by its structural components:

  • Lipophilic Dermal Penetration: The azepane (hexahydro-1H-azepine) moiety is highly lipophilic. Parent azepane is fatal if swallowed, toxic if inhaled, and causes severe skin burns[1]. When incorporated into an amide, the lipophilicity remains high, allowing the molecule to easily cross the stratum corneum (the outer layer of skin) if dermal exposure occurs. Analogous azepane derivatives possess severe systemic toxicities, including central nervous system damage[2].

  • Halogenated Reactivity: The precursor, 5-chloro-2-methoxybenzoyl chloride, is a severe skin and eye corrosive[3]. While the final amide is less reactive, the presence of the aryl chloride dictates that all waste must be strictly segregated into halogenated waste streams to prevent the formation of toxic dioxins during incineration.

  • The "Carrier Solvent" Effect: In biological assays, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO is a potent penetration enhancer. If a DMSO solution of 1-(5-chloro-2-methoxybenzoyl)azepane contacts standard nitrile gloves, the solvent will rapidly carry the dissolved compound through the microscopic pores of the glove and directly into the bloodstream. This necessitates specific dual-gloving strategies.

Tiered PPE Matrix

Because the toxicological profile of specific azepane amides is often not fully investigated[4], handling must default to high-containment standards.

Table 1: Quantitative PPE Requirements by Operational Scale

Operational ScaleRespiratory ProtectionDermal Protection (Gloves)Ocular ProtectionBody Protection
Analytical (<10 mg) Certified Chemical Fume Hood (Face velocity 80-100 fpm)Double Nitrile (4 mil inner, 8 mil outer). Change outer glove immediately if splashed.ANSI Z87.1 Safety Glasses with side shields.Standard cotton lab coat, fully buttoned.
Preparative (10 mg - 1 g) Fume Hood + Ventilated Balance Enclosure (VBE)Butyl Rubber (outer) over Nitrile (inner) when handling DCM/DMSO solutions.Indirect-vented Chemical Splash Goggles.Fluid-resistant lab coat or Tyvek sleeves.
Bulk/Process (>1 g) Fume Hood + NIOSH N95/P100 Particulate RespiratorButyl Rubber (outer) over Nitrile (inner). Tape cuffs to sleeves.Chemical Splash Goggles + Full Face Shield.Disposable Tyvek suit over standard lab attire.

Operational Workflows: Step-by-Step Methodologies

The following protocols are designed as self-validating systems; each step serves as a physical or procedural checkpoint to prevent exposure.

Protocol A: Safe Weighing and Solubilization

Dry powders pose the highest risk of inhalation, while solubilized forms pose the highest risk of dermal absorption.

  • Environmental Preparation: Verify that the chemical fume hood or VBE is operational. Clear the deck of all unnecessary equipment to minimize turbulence.

  • PPE Donning: Don base PPE (Lab coat, safety glasses, inner nitrile gloves). Don the outer layer of gloves specific to your scale (See Table 1).

  • Static Mitigation: 1-(5-chloro-2-methoxybenzoyl)azepane powder can hold a static charge, leading to aerosolization. Wipe the exterior of the compound vial and the weighing spatula with an anti-static zero-charge wipe before opening.

  • Weighing: Tare a conductive weigh boat or anti-static glass vial. Transfer the solid slowly. Cap the source vial immediately after transfer.

  • Solubilization (Critical Hazard Step):

    • Add the solvent (e.g., DMSO) directly to the weighing vial inside the fume hood.

    • Cap the vial tightly before vortexing or sonicating. Never sonicate an open vial , as this generates highly respirable, toxic micro-aerosols.

  • Glove Change: Once the compound is in solution, assume the outer gloves are contaminated. Remove and dispose of the outer gloves inside the hood, and don a fresh pair before transporting the sealed vial to the assay area.

Protocol B: Spill Response and Halogenated Disposal
  • Containment: If a powder spill occurs, do not sweep (which aerosolizes the API). Gently cover the powder with absorbent paper towels lightly dampened with water or a mild surfactant to bind the dust.

  • Solvent Spill: If a DMSO/DCM solution spills, immediately evacuate the immediate area to allow vapors to clear. Re-enter wearing Butyl rubber gloves and a P100/Organic Vapor respirator. Cover the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth).

  • Disposal: Scoop the absorbed material using a non-sparking tool. Place all contaminated materials (wipes, gloves, weigh boats) into a secondary containment bag.

  • Waste Segregation: Label the waste explicitly as "Halogenated Organic Waste - Contains Aryl Chloride and Azepane Derivatives." Do not mix with standard aqueous or non-halogenated solvent waste.

Visual Workflow

PPE_Workflow Start 1-(5-chloro-2-methoxybenzoyl)azepane PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weighing Weigh in Enclosure PPE->Weighing Solvent Add DMSO/DCM Weighing->Solvent Hazard High Permeation Risk Change Outer Gloves Solvent->Hazard Assay Execute Assay Hazard->Assay Waste Halogenated Waste Assay->Waste

Workflow for handling 1-(5-chloro-2-methoxybenzoyl)azepane, highlighting critical PPE interventions.

References

  • 5-Chloro-2-methoxybenzoyl chloride | CID 12384176. PubChem. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.